molecular formula C10H8ClNO2 B162772 2-(7-chloro-1H-indol-3-yl)acetic acid CAS No. 1912-41-0

2-(7-chloro-1H-indol-3-yl)acetic acid

Cat. No.: B162772
CAS No.: 1912-41-0
M. Wt: 209.63 g/mol
InChI Key: IFOAZUXPPBRTBS-UHFFFAOYSA-N
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Description

2-(7-Chloro-1H-indol-3-yl)acetic acid (CAS 1912-41-0) is a chloro-substituted indole derivative of significant interest in medicinal chemistry and biochemical research. This compound, with a molecular formula of C 10 H 8 ClNO 2 and a molecular weight of 209.63 g/mol, serves as a valuable scaffold for the synthesis and investigation of novel bioactive molecules . Researchers utilize this compound primarily to explore structure-activity relationships in indole-based systems, particularly in the development of antimicrobial agents. Recent studies on structurally related indolylammonium chloroacetates have demonstrated that the nature and position of substituents on the indole ring, such as the chlorine at the 7-position, critically influence their ability to suppress the growth of microbial test strains, with activity being dependent on the specific substitution pattern . The compound has a melting point of 182-184 °C (decomp) and should be stored sealed in a dry environment at 2-8°C . Handling should occur in a well-ventilated place, and personal protective equipment should be worn as it may cause skin and eye irritation . This product is intended for research and further manufacturing applications only. It is strictly for laboratory use and is not for diagnostic procedures or human or veterinary use .

Properties

IUPAC Name

2-(7-chloro-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-8-3-1-2-7-6(4-9(13)14)5-12-10(7)8/h1-3,5,12H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOAZUXPPBRTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172640
Record name Indole-3-acetic acid, 7-chloro-
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Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1912-41-0
Record name 7-Chloro-1H-indole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1912-41-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indole-3-acetic acid, 7-chloro-
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Record name Indole-3-acetic acid, 7-chloro-
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Record name 2-(7-Chloro-1H-indol-3-yl)acetic acid
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Foundational & Exploratory

Comprehensive Guide to the Synthesis of 2-(7-Chloro-1H-indol-3-yl)acetic Acid

[1]

Executive Summary

  • Compound Name: 2-(7-Chloro-1H-indol-3-yl)acetic acid[1]

  • Common Name: 7-Chloroindole-3-acetic acid (7-Cl-IAA)[1]

  • CAS Number: 1912-41-0[1]

  • Molecular Formula: C₁₀H₈ClNO₂[1]

  • Molecular Weight: 209.63 g/mol [1][2]

  • Significance: A halogenated auxin derivative used in plant physiology research and as a scaffold in medicinal chemistry (e.g., for CRTH2 antagonists and indomethacin analogs).[1] The 7-chloro substituent significantly alters metabolic stability and lipophilicity compared to the parent indole-3-acetic acid.[1]

This guide prioritizes the Gramine Protocol as the primary synthetic route due to its high reliability and regioselectivity for the C3 position of the indole ring.[1] An alternative Oxalyl Chloride Protocol is provided for laboratories requiring a cyanide-free workflow.[1]

Strategic Analysis of Synthesis Routes

FeatureRoute A: The Gramine Protocol (Recommended)Route B: The Oxalyl Chloride Protocol Route C: Fischer Indole Synthesis
Mechanism Mannich Reaction

S_N2

Hydrolysis
Friedel-Crafts Acylation

Reduction
Phenylhydrazine Condensation

[3,3]-Sigmatropic Rearrangement
Starting Material 7-Chloroindole7-Chloroindole(2-Chlorophenyl)hydrazine
Key Reagents Formaldehyde, Dimethylamine, NaCNOxalyl Chloride, NaBH₄ or HI/P4-Oxobutanoic acid derivatives
Pros High yield, established regioselectivity (C3), scalable.[1]Avoids cyanide; highly crystalline intermediates.[1]De novo ring construction (useful if indole is unavailable).[1]
Cons Requires handling of toxic cyanides.[1]Reduction of

-keto acid to acetic acid is difficult and low-yielding.[1]
Often produces mixtures; purification can be tedious.[1]

Primary Protocol: The Gramine Route

This route leverages the high electron density at the C3 position of 7-chloroindole to introduce a dimethylaminomethyl group, which serves as a leaving group for cyanide displacement.[1]

Phase 1: Synthesis of 7-Chloro-3-(dimethylaminomethyl)indole (7-Chlorogramine)

Principle: A Mannich reaction using formaldehyde and dimethylamine.[1]

  • Reagents:

    • 7-Chloroindole (1.0 eq)[1]

    • Formaldehyde (37% aq.[1] solution, 1.2 eq)

    • Dimethylamine (40% aq.[1] solution, 1.2 eq)

    • Acetic Acid (glacial, solvent)

  • Procedure:

    • Dissolve dimethylamine (40% aq) in glacial acetic acid at 0–5°C.

    • Add formaldehyde (37% aq) dropwise, maintaining temperature <10°C. Stir for 20 minutes.

    • Add 7-chloroindole in one portion.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours. (Monitoring: TLC shows disappearance of indole).[1]

    • Quench: Pour the reaction mixture into ice-cold 2M NaOH (excess) to basify to pH 10–11. The product will precipitate or form an oil.[1]

    • Isolation: Extract with diethyl ether or ethyl acetate (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

    • Purification: Recrystallize from hexane/ethyl acetate if solid, or use crude if high purity (>90%).[1]

Phase 2: Synthesis of 2-(7-Chloro-1H-indol-3-yl)acetonitrile

Principle: Nucleophilic substitution where the dimethylamino group is displaced by cyanide.[1]

  • Reagents:

    • 7-Chlorogramine (from Phase 1)[1]

    • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) (2.0 eq)

    • Solvent: Methanol/Water (1:1) or DMF/Water.[1]

  • Procedure:

    • Safety Warning: Perform in a well-ventilated fume hood. NaCN is fatal if swallowed or in contact with acid.[1]

    • Dissolve 7-chlorogramine in Methanol.[1]

    • Add a solution of NaCN in water.[1]

    • Reflux the mixture for 6–12 hours. The evolution of dimethylamine gas (fishy odor) indicates reaction progress.[1]

    • Workup: Cool to room temperature. Dilute with water.[1][3]

    • Extract with ethyl acetate (Caution: Aqueous layer contains cyanide; treat with bleach before disposal).[1]

    • Wash organic layer with water and brine, dry over MgSO₄, and concentrate to yield the crude nitrile.[1]

Phase 3: Hydrolysis to 2-(7-Chloro-1H-indol-3-yl)acetic Acid

Principle: Alkaline hydrolysis of the nitrile to the carboxylic acid.[1]

  • Reagents:

    • 7-Chloroindole-3-acetonitrile[1]

    • Potassium Hydroxide (KOH) (3–5 eq)

    • Solvent: Ethanol/Water (1:1)

  • Procedure:

    • Dissolve the nitrile in ethanol.[1] Add the aqueous KOH solution.[1]

    • Reflux for 8–16 hours until ammonia evolution ceases.[1]

    • Isolation: Concentrate to remove ethanol.[1] The residue is the potassium salt of the product.[1][4]

    • Dilute with water.[1][3] Wash with diethyl ether to remove unreacted neutral impurities.[1]

    • Acidification: Cool the aqueous phase to 0°C and slowly acidify with 6M HCl to pH 2–3. The product will precipitate as an off-white solid.[1]

    • Filter the solid, wash with cold water, and dry under vacuum.[1][4][5]

  • Purification: Recrystallize from water or an ethanol/water mixture.[1]

Secondary Protocol: Cyanide-Free (Oxalyl Chloride)

Use this route if cyanide restrictions prevent the Gramine method.[1]

  • Acylation:

    • Dissolve 7-chloroindole in anhydrous diethyl ether.

    • Add oxalyl chloride (1.2 eq) dropwise at 0°C.

    • Stir 1 hour; the glyoxylyl chloride intermediate precipitates as a yellow/orange solid.[1]

    • Filter and wash with cold ether.[1]

  • Hydrolysis:

    • Add the solid carefully to ice-cold water (or dilute NaOH).[1]

    • Stir to form 2-(7-chloro-1H-indol-3-yl)-2-oxoacetic acid (Glyoxylic acid derivative).[1]

  • Reduction (The Critical Step):

    • Note: Direct reduction of the keto group is challenging.[1]

    • Method: Wolff-Kishner Reduction.[1] Reflux the keto-acid with Hydrazine hydrate and KOH in ethylene glycol at 140°C

      
       200°C.
      
    • Alternative: Reduction with Hypophosphorous acid (H₃PO₂) and Iodine in Acetic Acid is a classic method for Indole-glyoxylic acids.[1]

Characterization Data

  • Appearance: Off-white to pale beige crystalline powder.[1]

  • Melting Point: 164–165 °C (Lit. 163–165 °C).[1][4]

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       12.1 (s, 1H, COOH)
      
    • 
       11.0 (s, 1H, NH)
      
    • 
       7.55 (d, 1H, H-4)
      
    • 
       7.35 (d, 1H, H-2)
      
    • 
       7.15 (d, 1H, H-6)
      
    • 
       7.00 (t, 1H, H-5)
      
    • 
       3.65 (s, 2H, CH₂-COOH)
      
  • IR (KBr): 3380 cm⁻¹ (NH), 2900–3000 cm⁻¹ (OH broad), 1705 cm⁻¹ (C=O).

Visualization of Workflows

SynthesisPathwayscluster_legendLegendStart7-Chloroindole(CAS 53924-05-3)Gramine7-Chloro-3-(dimethylaminomethyl)indole(Mannich Base)Start->GramineCH2O, HNMe2AcOH, 25°CGlyoxylyl7-Chloroindol-3-ylglyoxylyl ChlorideStart->Glyoxylyl(COCl)2Et2O, 0°CNitrile2-(7-Chloro-1H-indol-3-yl)acetonitrileGramine->NitrileNaCNMeOH/H2O, RefluxFinal2-(7-Chloro-1H-indol-3-yl)acetic acid(CAS 1912-41-0)Nitrile->FinalKOH, EtOHReflux; then HClKetoAcid2-(7-Chloro-1H-indol-3-yl)-2-oxoacetic acidGlyoxylyl->KetoAcidH2OHydrolysisKetoAcid->FinalN2H4, KOH (Wolff-Kishner)or H3PO2/I2keySolid Blue Line: Primary Recommended Route (Gramine)Dashed Grey Line: Alternative Route (Oxalyl Chloride)

Caption: Comparative reaction pathways. The Gramine route (Blue) is preferred for yield and simplicity, while the Oxalyl route (Grey) offers a cyanide-free alternative.

References

  • Engvild, K. C. (1974).[1] Chloroindolyl-3-acetic Acid and Its Methyl Ester Incorporation of ³⁶Cl in Immature Seeds of Pea and Barley. Physiologia Plantarum, 32(1), 84-88.[1] Link

  • Katayama, M. (2000).[1] Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Bioscience, Biotechnology, and Biochemistry, 64(4), 808-815.[1] Link

  • Fox, S. W., & Bullock, M. W. (1951).[1] Synthesis of Indole-3-acetic Acids. Journal of the American Chemical Society, 73(6), 2756–2759. Link

  • Johnson, H. E., & Crosby, D. G. (1973).[1] Indole-3-acetic Acid.[1][6][7][8][9][10] Organic Syntheses, Coll. Vol. 5, p.654.[1] Link

  • Reinecke, D. M. (1999).[1] 4-Chloroindole-3-acetic acid and plant growth. Plant Growth Regulation, 27, 3–13.[1] Link

Technical Monograph: Physicochemical Profiling of 7-Chloroindole-3-Acetic Acid (7-Cl-IAA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

7-Chloroindole-3-acetic acid (7-Cl-IAA) is a halogenated derivative of the canonical plant hormone indole-3-acetic acid (IAA). Unlike its potent isomer 4-chloroindole-3-acetic acid (4-Cl-IAA)—a "death hormone" found in legumes—7-Cl-IAA is primarily characterized as a biosynthetic intermediate in bacterial secondary metabolism, specifically in the production of the antibiotic pyrrolnitrin by Pseudomonas species.

This guide provides a definitive physicochemical profile of 7-Cl-IAA, distinguishing it from other chlorinated auxins through rigorous spectral, thermal, and chromatographic data.

Core Identity Matrix
ParameterDetail
IUPAC Name 2-(7-chloro-1H-indol-3-yl)acetic acid
Common Name 7-Cl-IAA
CAS Registry Number 1912-41-0
Molecular Formula C

H

ClNO

Molecular Weight 209.63 g/mol
SMILES OC(=O)CC1=CNC2=C1C=CC=C2Cl

Physicochemical Properties[2][3][4][5][6][7][8]

The physical behavior of 7-Cl-IAA is governed by the electron-withdrawing nature of the chlorine atom at the 7-position. This substitution alters the electron density of the indole ring, influencing both lipophilicity and receptor binding affinity compared to non-halogenated IAA.

Solid-State & Solution Properties
PropertyValue / RangeContext & Reliability
Melting Point 181.5 – 183 °C High purity standard [1]. (Note: Synthesized crude samples may melt lower, ~164–165 °C [2]).
Appearance Off-white to pale yellow powderSensitive to photo-oxidation; darkens upon light exposure.
Solubility (Water) Sparingly soluble< 1 mg/mL at 25 °C. Requires organic co-solvent or pH adjustment.
Solubility (Organic) SolubleEthanol, Acetone, DMSO (> 20 mg/mL), Ethyl Acetate.
pKa (Acid) ~4.7 (Estimated)Comparable to IAA (4.75). The 7-Cl substituent has minimal inductive effect on the side-chain carboxyl group.
LogP (Lipophilicity) ~2.2 (Estimated)More lipophilic than IAA (LogP ~1.4) due to the halogen substitution, facilitating membrane permeability.
Spectral Characteristics (UV-Vis)

The ultraviolet absorption spectrum of 7-Cl-IAA exhibits a bathochromic shift relative to IAA, characteristic of halogenated indoles.

  • Solvent: 95% Ethanol[1]

  • 
     (log 
    
    
    
    ):
    • 223.9 nm (4.55)[1]

    • 278.0 nm (shoulder, 3.75)[1]

    • 285.1 nm (3.78)[1]

    • 294.2 nm (3.71)[1]

Expert Insight: The distinct absorption peak at 294 nm is a critical diagnostic feature. Standard IAA absorbs maximally near 280 nm. When analyzing mixtures, use the 294 nm band to selectively identify the chlorinated derivative.

Structural Analysis & Electronic Effects

The 7-chloro substitution introduces steric bulk and an electron-withdrawing inductive effect ($ -I $) at the bottom of the indole ring. Unlike the 4-chloro position, which directly interacts with the TIR1 auxin receptor pocket to create high-affinity "molecular glue," the 7-chloro position is less sterically confined but alters the dipole moment of the indole core.

G Indole Indole Core (Aromatic System) AceticTail Acetic Acid Side Chain (Carboxyl Donor) Indole->AceticTail C3 Linkage Chlorine 7-Chloro Substituent (Electron Withdrawing) Chlorine->Indole Inductive Effect (-I) Alters Dipole Receptor TIR1/AFB Receptor (Binding Pocket) Chlorine->Receptor Steric Clash/Fit (Weakens Binding vs 4-Cl) AceticTail->Receptor Salt Bridge Interaction

Figure 1: Structural signaling map showing the electronic and steric influence of the 7-chloro substituent on receptor interaction.

Analytical Methodologies

For the quantification of 7-Cl-IAA in biological matrices (e.g., bacterial fermentation broth or plant tissue), High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry is the gold standard.

Validated HPLC Protocol

This protocol separates 7-Cl-IAA from tryptophan and other indole metabolites.

  • Column: C18 Reverse Phase (e.g., Hypersil 5ODS, 125 x 4.6 mm, 5 µm).

  • Mobile Phase A: 20 mM Ammonium Acetate (pH 5.1).[2][3]

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Profile:

    • 0–10 min: Linear gradient from 15% B to 70% B.

    • Flow Rate: 2.0 mL/min.

  • Detection:

    • UV: 290 nm (Optimized for 7-Cl-IAA specificity).

    • MS: ESI Negative Mode (m/z 208/210 for [M-H]

      
      ).
      
Extraction Workflow

To ensure high recovery from complex matrices, a liquid-liquid extraction (LLE) or Solid Phase Extraction (SPE) is required.

Workflow Sample Biological Sample (Fermentation Broth/Tissue) Lysis Homogenization / Lysis (in 80% MeOH) Sample->Lysis Acidify Acidification (pH 2.5 with HCl) Lysis->Acidify Protonate COOH Extract Partitioning (Ethyl Acetate) Acidify->Extract Partition to Org Phase Dry Evaporation (N2 Stream) Extract->Dry Recon Reconstitution (Mobile Phase) Dry->Recon Analysis HPLC-UV/MS Analysis Recon->Analysis

Figure 2: Extraction and purification workflow for 7-Cl-IAA analysis.

Biological Significance[11][12]

Biosynthetic Precursor

7-Cl-IAA is not merely an auxin analog; it is a critical intermediate in the biosynthesis of pyrrolnitrin , a broad-spectrum antifungal antibiotic produced by Pseudomonas aureofaciens and Burkholderia cepacia.

  • Pathway: Tryptophan

    
     7-Chloro-L-tryptophan 
    
    
    
    7-Cl-IAA
    
    
    Pyrrolnitrin.
  • Implication: Detection of 7-Cl-IAA in soil samples often indicates the presence of biocontrol bacteria rather than direct plant hormonal activity.

Auxin Activity

While 4-Cl-IAA is a "super-auxin" (10–100x more active than IAA), 7-Cl-IAA displays significantly reduced biological potency.

  • Root Inhibition: 7-Cl-IAA requires

    
     to inhibit root growth, whereas 4-Cl-IAA is active at nanomolar concentrations.
    
  • Herbicidal Potential: Low. It acts more as a weak auxin or anti-auxin depending on the specific tissue and receptor isoform expression.

Handling and Stability (SOP)

To maintain the integrity of 7-Cl-IAA standards:

  • Light Protection: Indoles are photo-labile. Store solid and solution standards in amber vials wrapped in foil.

  • Temperature: Store solid at -20 °C. Solutions should be prepared fresh or stored at -80 °C.

  • Oxidation: Avoid prolonged exposure to air in solution. Use antioxidants (e.g., BHT) during extraction if precise quantification of trace levels is required.

References

  • Engvild, K. C. (1986). Chlorine-containing natural compounds in higher plants. Phytochemistry, 25(4), 781-791. Link

  • Folkes, L. K., & Wardman, P. (2003). Use of indole-3-acetic acid derivatives in medicine. Patent EP1296676B1. Link

  • Reinecke, D. M. (1999). 4-Chloroindole-3-acetic acid and plant growth. Plant Growth Regulation, 27, 3–13. Link

  • Salcher, O., & Lingens, F. (1980). Metabolism of tryptophan by Pseudomonas aureofaciens. Journal of General Microbiology, 121(2), 465-471. Link

  • Tiwari, S., et al. (2020). Chlorinated Auxins—How Does Arabidopsis Thaliana Deal with Them?. International Journal of Molecular Sciences, 21(7), 2419. Link

Sources

Methodological & Application

"recrystallization protocol for 7-chloroindole-3-acetic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Recrystallization and Purification Protocol for 7-Chloroindole-3-acetic Acid (7-Cl-IAA)

Introduction & Scope

7-Chloroindole-3-acetic acid (7-Cl-IAA) is a halogenated auxin analog of significant interest in agrochemical research and plant physiology.[1][2] Unlike the natural auxin Indole-3-acetic acid (IAA), the introduction of a chlorine atom at the C7 position alters the molecule’s lipophilicity, metabolic stability, and receptor binding affinity.[1]

This application note details a robust purification strategy for 7-Cl-IAA. While standard IAA can often be recrystallized from hot water alone, the increased lipophilicity of the 7-chloro substituent necessitates a modified solvent system to prevent "oiling out" and ensure high-purity crystal formation.[1][2] This protocol combines an initial Acid-Base Reprecipitation (to remove neutral indole impurities) with a final Mixed-Solvent Recrystallization .[1][2]

Physicochemical Profile & Solubility

Understanding the solubility differential is critical for solvent selection.[2] The 7-chloro substituent reduces water solubility compared to native IAA.[1][2]

PropertyData / Observation
Molecular Formula C₁₀H₈ClNO₂
Molecular Weight 209.63 g/mol
Melting Point ~178–182°C (Typical for Cl-IAA isomers)
pKa ~4.7 (Carboxylic acid moiety)
Solubility (Water) Low (Cold); Moderate (Hot)
Solubility (Ethanol) High
Solubility (Base) Soluble (Forms carboxylate salt)

Pre-Purification: Acid-Base Extraction[1][2]

Before recrystallization, crude 7-Cl-IAA often contains unreacted 7-chloroindole (neutral) or decarboxylated byproducts.[1][2] Recrystallization alone is inefficient at removing these.[1][2] We utilize the acidity of the carboxylic acid side chain for chemical separation.[1]

Protocol Steps:
  • Dissolution: Dissolve crude 7-Cl-IAA in 1N NaOH (10 mL per gram of solid). The solution should turn clear or slightly turbid.[2]

    • Mechanism:[1][2][3][4][5] Converts insoluble acid to soluble sodium 7-chloroindole-3-acetate.[1][2]

  • Filtration/Extraction:

    • If solid particles remain, filter through a Celite pad.[1][2]

    • Extract the aqueous basic layer twice with Ethyl Acetate (EtOAc) .[2]

    • Purpose: The EtOAc removes neutral organic impurities (e.g., starting indole) while the 7-Cl-IAA remains in the water phase.[1][2] Discard the organic (EtOAc) layer. [1][2]

  • Precipitation:

    • Cool the aqueous phase to 4°C.

    • Slowly add 2N HCl dropwise with stirring until pH reaches ~2–3.

    • A thick off-white precipitate of 7-Cl-IAA will form.[1][2]

  • Collection: Filter the solid, wash with ice-cold water, and dry under vacuum.[1][2]

Primary Recrystallization Protocol (Ethanol/Water System)

The preferred method for obtaining analytical-grade crystals is a mixed-solvent system.[1][2] The ethanol solubilizes the lipophilic indole core, while water acts as the anti-solvent to drive crystallization upon cooling.[1]

Reagents Required:
  • Solvent A: Absolute Ethanol (99%+)[1][2]

  • Solvent B: Deionized Water (Hot, ~80°C)[1][2]

  • Equipment: Erlenmeyer flask, hot plate/magnetic stirrer, Büchner funnel.

Step-by-Step Methodology:
  • Saturation:

    • Place the dried, pre-purified 7-Cl-IAA in an Erlenmeyer flask.

    • Add the minimum amount of Solvent A (Ethanol) needed to dissolve the solid at room temperature.[1]

    • Note: If the solution is dark, add activated charcoal (1% w/w), stir for 5 mins, and filter hot.

  • Cloud Point Induction:

    • Place the flask on a hot plate set to mild heat (~50°C).

    • Add Solvent B (Hot Water) dropwise to the stirring ethanol solution.[2]

    • Stop adding water immediately when a persistent faint turbidity (cloudiness) appears.[1][2]

  • Re-dissolution:

    • Add a few drops of Ethanol until the solution becomes clear again.[1] This establishes a saturated solution near the solubility limit.[2]

  • Controlled Cooling (Critical):

    • Remove from heat and cover the flask with foil (indoles are light-sensitive).[1][2]

    • Allow to cool to room temperature undisturbed for 2 hours.

    • Optimization: For maximum yield, transfer to a 4°C refrigerator for an additional 4 hours. Do not freeze.

  • Harvesting:

    • Filter crystals using vacuum filtration.[1][2]

    • Wash the cake once with a cold 30:70 Ethanol:Water mixture.[2]

    • Dry in a vacuum oven at 40°C or a desiccator protected from light.[1][2]

Process Visualization

The following diagram illustrates the logical flow of the purification process, highlighting the separation of impurities based on chemical properties.

Recrystallization_Workflow Start Crude 7-Cl-IAA (Contains Neutral Impurities) Base_Step Dissolve in 1N NaOH (Forms Na-Salt) Start->Base_Step Extract Extract with Ethyl Acetate Base_Step->Extract Phase_Sep Phase Separation Extract->Phase_Sep Org_Phase Organic Phase (Neutral Impurities) Phase_Sep->Org_Phase Discard Aq_Phase Aqueous Phase (7-Cl-IAA Salt) Phase_Sep->Aq_Phase Keep Acidify Acidify with 2N HCl (Precipitate Free Acid) Aq_Phase->Acidify Filter_Dry Filter & Dry Solid Acidify->Filter_Dry Recryst Recrystallization (Ethanol/Water System) Filter_Dry->Recryst Final Pure 7-Cl-IAA Crystals Recryst->Final

Figure 1: Workflow for the chemical purification and recrystallization of 7-chloroindole-3-acetic acid.

Quality Control & Validation

To ensure the protocol was successful, the final product must be validated against the following criteria:

TestExpected ResultMethod Note
Appearance White to off-white needles/platesColored crystals indicate oxidation.[1][2]
Melting Point Sharp range (e.g., 178–180°C)Broad range (>2°C) implies solvent occlusion or impurity.[1][2]
HPLC Purity >98% (Area under curve)C18 Column, Acetonitrile/Water gradient.[1][2]
1H NMR Clean aromatic region (7.0-7.6 ppm)Verify absence of ethyl acetate or ethanol peaks.[1][2]

Troubleshooting

  • Problem: "Oiling Out" (Liquid phase separation instead of crystals).

    • Cause: Solution was too hot or water was added too quickly.[1][2]

    • Fix: Reheat to dissolve the oil.[2] Add a small amount of ethanol.[2] Scratch the glass side with a rod to induce nucleation or add a seed crystal.[2]

  • Problem: Low Yield.

    • Cause: Too much ethanol used initially.[1][2]

    • Fix: Evaporate 50% of the solvent and cool again.[1]

  • Problem: Pink/Brown Discoloration.

    • Cause: Oxidation of the indole ring.[1]

    • Fix: Perform all steps with minimal light exposure.[1][2] Use degassed solvents if possible.[1][2]

References

  • Katayama, M., et al. (2000).[1][2] "Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters." Bioscience, Biotechnology, and Biochemistry, 64(4), 808-815.[1][2] Link

  • Johnson, H. E., & Crosby, D. G. (1969).[1][2] "Indole-3-acetic Acid."[1][2][6][7][8][9][10] Organic Syntheses, Coll.[1][2] Vol. 5, p.654.[1][2] (Standard protocol for IAA purification adapted for halogenated analogs). Link[1][2]

  • Reinecke, D. M. (1999).[1][2][3] "4-Chloroindole-3-acetic acid and plant growth substances in Pisum sativum." Plant Growth Regulation, 27, 3-13.[1][2] (Discusses solubility and extraction of chlorinated auxins). Link[1][2]

  • Sigma-Aldrich. "Product Specification: Indole-3-acetic acid."[1][2] (Reference for general physicochemical properties of the auxin class). Link

Sources

Application Note: High-Sensitivity Mass Spectrometric Analysis of 2-(7-chloro-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the analysis of 2-(7-chloro-1H-indol-3-yl)acetic acid, a synthetic auxin analog, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). We detail a robust methodology encompassing sample preparation from complex matrices, optimized chromatographic separation, and sensitive detection by electrospray ionization (ESI) mass spectrometry. The protocols are designed for researchers, scientists, and drug development professionals requiring reliable quantification and structural confirmation of this chlorinated indole compound. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction

2-(7-chloro-1H-indol-3-yl)acetic acid belongs to the auxin class of plant growth regulators. Its structure, a derivative of the endogenous auxin indole-3-acetic acid (IAA), is characterized by a chlorine atom at the 7-position of the indole ring. This halogenation significantly impacts its metabolic stability and, consequently, its analytical characteristics. Mass spectrometry is the premier analytical technique for the selective and sensitive detection of such compounds in diverse and complex sample matrices, including plant tissues, soil, and water. This document outlines the principles and a detailed protocol for the analysis of 2-(7-chloro-1H-indol-3-yl)acetic acid by LC-MS/MS.

Physicochemical Properties and Ionization Behavior

A fundamental understanding of the analyte's chemical and physical properties is paramount for developing an effective mass spectrometry method.

PropertyValue/CharacteristicImplication for Mass Spectrometry Analysis
Chemical Formula C₁₀H₈ClNO₂Defines the exact mass of the compound.
Monoisotopic Molecular Weight 209.0244 g/mol Essential for setting the mass analyzer's scan range for the precursor ion.
Key Functional Groups Carboxylic acid, Indole NHThe carboxylic acid group is readily deprotonated, making the molecule highly suitable for negative ion mode electrospray ionization (ESI). The indole nitrogen can be protonated for positive ion mode analysis.
pKa ~4.7 (estimated based on IAA)The acidic nature of the carboxylic acid group favors ionization in a mobile phase with a pH above its pKa. However, for reversed-phase chromatography, a lower pH (using formic acid) is often employed to ensure the compound is in its neutral form for better retention, with ionization occurring in the ESI source.

Due to the presence of the carboxylic acid, 2-(7-chloro-1H-indol-3-yl)acetic acid is most effectively ionized by ESI in the negative ion mode , forming the deprotonated molecule [M-H]⁻. This mode generally offers higher sensitivity and lower background interference for acidic compounds.

Liquid Chromatography Separation

To ensure accurate and precise quantification, chromatographic separation is necessary to resolve the target analyte from isomeric compounds and matrix components that can cause ion suppression. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.

Recommended LC Parameters
  • Column: A C18 stationary phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for good retention and separation of this moderately polar compound.

  • Mobile Phase A: 0.1% Formic Acid in Water. The formic acid helps to control the pH and improve the peak shape.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid. Acetonitrile is a common organic solvent for reversed-phase chromatography.

  • Gradient Elution: A typical gradient would be to start with a low percentage of mobile phase B, increasing it over time to elute the analyte, followed by a high organic wash and re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C to ensure reproducible retention times.

Mass Spectrometry Detection and Quantification

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for achieving the highest sensitivity and selectivity.

Ionization and Full Scan (MS1) Analysis

In negative ion ESI, 2-(7-chloro-1H-indol-3-yl)acetic acid will form the [M-H]⁻ precursor ion at m/z 208.0 . A key feature for confirmation is the presence of the chlorine isotope pattern. The ³⁷Cl isotope will result in an [M+2-H]⁻ ion at m/z 210.0 with an abundance of approximately 32% of the [M-H]⁻ ion.

Tandem Mass Spectrometry (MS/MS) and Fragmentation

For unequivocal identification and quantification, tandem mass spectrometry (MS/MS) is employed. The precursor ion (m/z 208.0) is isolated and fragmented by collision-induced dissociation (CID). The fragmentation of chlorinated indole acetic acids is well-characterized. For a related compound, 4-chloro-indole acetic acid, fragmentation in negative ion mode results in chlorinated fragments at m/z 164.0271 and 166.0246.[1] This is due to the loss of the carboxyl group as CO₂. A similar fragmentation pattern is expected for 2-(7-chloro-1H-indol-3-yl)acetic acid.

Predicted Fragmentation Pathway of 2-(7-chloro-1H-indol-3-yl)acetic acid in Negative ESI Mode

fragmentation_pathway cluster_products Product Ions precursor Precursor Ion 2-(7-chloro-1H-indol-3-yl)acetate m/z 208.0 product1 Quantifier Ion Decarboxylated Fragment m/z 164.0 precursor:port->product1  -CO₂ (44 Da) product2 Qualifier Ion Further Fragmentation e.g., loss of HCl m/z 128.0 precursor:port->product2  -CH₂COOH, -Cl workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis homogenize 1. Homogenize Sample extract 2. Extract with Acetonitrile homogenize->extract salt_out 3. Add QuEChERS Salts extract->salt_out centrifuge1 4. Centrifuge salt_out->centrifuge1 dspe 5. d-SPE Cleanup centrifuge1->dspe centrifuge2 6. Final Centrifugation dspe->centrifuge2 lc RP-HPLC Separation centrifuge2->lc ms Tandem Mass Spectrometry (MRM) lc->ms data Data Processing & Quantification ms->data

Caption: Overall workflow from sample preparation to data analysis.

Protocol 2: LC-MS/MS Analysis

Instrumentation:

  • LC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.

LC-MS/MS Parameters:

ParameterRecommended SettingRationale
Ionization Mode ESI NegativeOptimal for acidic compounds.
Capillary Voltage -3.5 kVTo ensure efficient spray and ion generation.
Source Temp. 150 °CTo aid in desolvation.
Desolvation Temp. 400 °CTo efficiently remove solvent from the ESI droplets.
Cone Gas Flow 50 L/hrTo prevent solvent droplets from entering the mass analyzer.
Desolvation Gas Flow 800 L/hrTo facilitate rapid desolvation.
Collision Gas ArgonAn inert gas for efficient collision-induced dissociation.

MRM Transitions:

For robust quantification, it is essential to monitor a quantifier and a qualifier transition.

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
208.0164.0100~15Quantifier
208.0128.0100~25Qualifier

Note: Collision energies should be optimized for the specific instrument being used.

Data Analysis and System Validation

  • Quantification: The peak area of the quantifier MRM transition is used for quantification against a calibration curve prepared with certified reference standards.

  • Confirmation: The presence of the qualifier ion at the correct retention time and a consistent ion ratio (qualifier peak area / quantifier peak area) across all samples and standards confirms the identity of the analyte. According to validation guidelines, this ratio should not deviate by more than a specified percentage (e.g., ±30%) from the average of the calibration standards. [2]* Method Validation: For regulated environments, the method should be fully validated according to established guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects. [3]

Trustworthiness and Scientific Integrity

The methodology presented here is designed to be self-validating. The combination of a specific precursor ion, two specific product ions, and a consistent retention time provides a high degree of certainty in the identification and quantification of 2-(7-chloro-1H-indol-3-yl)acetic acid. The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification, as it compensates for any variations in sample preparation and matrix effects.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the analysis of 2-(7-chloro-1H-indol-3-yl)acetic acid by LC-MS/MS. By following the outlined procedures for sample preparation, chromatographic separation, and mass spectrometric detection, researchers can achieve reliable and sensitive quantification of this synthetic auxin in complex matrices. The principles and methodologies described herein are applicable to a wide range of research and development activities involving auxin analysis.

References

  • Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life. (2024). PubMed Central. Retrieved from [Link]

  • Identification of Auxin Metabolites in Brassicaceae by Ultra-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry. (2021). MDPI. Retrieved from [Link]

  • QuEChERS-based extraction procedure for multifamily analysis of phytohormones in vegetables by UHPLC-MS/MS. (2015). PubMed. Retrieved from [Link]

  • Quantitative analysis of plant hormones based on LC-MS/MS. (2021). ResearchGate. Retrieved from [Link]

  • Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices. (2024). Frontiers in Plant Science. Retrieved from [Link]

Sources

Application Note: Advanced In Vitro Characterization of 2-(7-chloro-1H-indol-3-yl)acetic acid (7-Cl-IAA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the in vitro utility of 2-(7-chloro-1H-indol-3-yl)acetic acid (7-Cl-IAA) , a halogenated analog of the plant hormone indole-3-acetic acid (IAA).[1] While historically studied in plant physiology for its distinct transport and receptor-binding kinetics, 7-Cl-IAA has emerged as a critical tool in mammalian drug discovery for two primary applications:[1]

  • Target Validation (Chemical Biology): Acting as an orthogonal ligand in Auxin-Inducible Degron (AID) systems to trigger rapid, reversible protein degradation.[1]

  • Lead Optimization (Medicinal Chemistry): Serving as a scaffold for structure-activity relationship (SAR) studies targeting indole-binding enzymes (e.g., IDO1) or immunomodulatory pathways.[1]

This guide provides self-validating protocols for characterizing 7-Cl-IAA in these contexts, emphasizing experimental causality and data integrity.

Chemical Biology: Kinetic Profiling in Auxin-Inducible Degron (AID) Systems

Principle of the Assay

The AID system allows for the rapid depletion of a protein of interest (POI) fused to a degron (e.g., mAID).[2] The system requires the co-expression of the plant E3 ligase component TIR1 (Transport Inhibitor Response 1). In the presence of an auxin-like molecule, TIR1 binds the degron, recruiting the SCF ubiquitin ligase complex to ubiquitinate the POI, leading to proteasomal degradation.[1]

Why 7-Cl-IAA? Standard IAA can suffer from rapid metabolic clearance or off-target toxicity at high concentrations in mammalian cells.[1] 7-Cl-IAA offers altered steric and electronic properties (due to the C7-chlorine), potentially modifying binding affinity to TIR1 variants or enhancing metabolic stability, allowing researchers to "tune" degradation kinetics.[1]

Mechanism of Action Diagram

AID_Mechanism cluster_inputs Reagents 7_Cl_IAA 7-Cl-IAA (Ligand) TIR1 TIR1 (E3 Ligase) Complex Ternary Complex (TIR1 : 7-Cl-IAA : Degron) TIR1->Complex POI_Degron Target Protein (POI-mAID) POI_Degron->Complex Ubiquitination Poly-Ubiquitination (E2/E3 System) Complex->Ubiquitination Recruits SCF Proteasome 26S Proteasome Ubiquitination->Proteasome Targeting Degradation POI Degradation (Loss of Function) Proteasome->Degradation Proteolysis

Figure 1: Mechanism of 7-Cl-IAA mediated targeted protein degradation.[1] The compound acts as a molecular glue stabilizing the TIR1-Degron interaction.[1]

Protocol: Time-Resolved Degradation Assay

Objective: Determine the degradation half-life (


) of a target protein using 7-Cl-IAA compared to standard IAA.

Materials:

  • Cell Line: HCT116 or HeLa stably expressing OsTIR1 and POI-mAID-GFP (Green Fluorescent Protein).[1]

  • Compound: 7-Cl-IAA (100 mM stock in DMSO).[1]

  • Control: Indole-3-acetic acid (IAA) (100 mM stock in DMSO).[1]

  • Readout: Flow Cytometry or High-Content Imaging.[1]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells at

    
     cells/mL in 96-well black-wall plates. Incubate for 24 hours to reach 70% confluency.
    
  • Compound Preparation:

    • Prepare a serial dilution of 7-Cl-IAA and IAA in culture media.[1]

    • Recommended Range: 0, 1, 10, 50, 100, 500

      
      M.[1]
      
    • Note: The 7-Cl substitution increases lipophilicity; ensure thorough vortexing to prevent precipitation in aqueous media.[1]

  • Treatment: Replace media with compound-containing media.[1]

    • Kinetic Series: Incubate for 15, 30, 60, 120, and 240 minutes.

  • Fixation (Optional for Imaging): Fix cells with 4% Paraformaldehyde (PFA) for 15 mins at RT. For Flow Cytometry, trypsinize and resuspend in PBS + 2% FBS.[1]

  • Data Acquisition: Measure Mean Fluorescence Intensity (MFI) of the GFP tag.

  • Analysis: Normalize MFI to the DMSO control (0

    
    M). Plot Relative Fluorescence vs. Time.[1]
    

Data Interpretation: A successful assay will show a dose-dependent decrease in GFP signal.[1]

  • Validation Check: If 7-Cl-IAA shows slower degradation kinetics than IAA, it indicates lower affinity for the specific TIR1 variant used (e.g., OsTIR1 vs. AtTIR1), providing a tool for "partial knockdown" studies where complete ablation is lethal.[1]

Medicinal Chemistry: Phenotypic Immunomodulation Screening

Principle of the Assay

Indole derivatives are privileged scaffolds in drug discovery, often exhibiting anti-inflammatory and antioxidant properties. Previous studies have shown that IAA can attenuate lipopolysaccharide (LPS)-induced inflammation in macrophages by inhibiting NF-


B translocation and inducing Heme Oxygenase-1 (HO-1) [1].[1]
This protocol evaluates whether the 7-chloro modification  enhances or retains this anti-inflammatory potential, serving as a phenotypic screen for lead optimization.[1]
Workflow Diagram

Immuno_Screen cluster_readouts Multiplexed Readouts Pretreat Pre-treatment (7-Cl-IAA: 1h) Induction LPS Stimulation (1 µg/mL: 24h) Pretreat->Induction Griess Nitric Oxide (NO) (Griess Reagent) Induction->Griess ELISA Cytokines (IL-6, TNF-alpha) Induction->ELISA ROS Intracellular ROS (DCFDA Probe) Induction->ROS Analysis SAR Analysis (IC50 Calculation) Griess->Analysis ELISA->Analysis ROS->Analysis

Figure 2: Workflow for assessing anti-inflammatory activity of 7-Cl-IAA in macrophages.

Protocol: LPS-Induced Nitric Oxide (NO) Inhibition

Objective: Quantify the ability of 7-Cl-IAA to suppress inflammatory signaling in RAW264.7 murine macrophages.[1]

Materials:

  • Cell Line: RAW264.7 (ATCC TIB-71).[1]

  • Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Reagent: Griess Reagent System (Promega or equivalent).[1]

  • Positive Control: Dexamethasone (1

    
    M) or Indomethacin.[1]
    

Step-by-Step Methodology:

  • Plating: Seed RAW264.7 cells at

    
     cells/well in a 96-well plate. Allow adherence for 24 hours.
    
  • Pre-treatment: Treat cells with 7-Cl-IAA (concentration range: 10–200

    
    M) for 1 hour prior to LPS exposure.[1]
    
    • Scientific Rationale: Pre-treatment allows the compound to permeate the membrane and interact with intracellular signaling nodes (e.g., AhR or ROS scavenging pathways) before the inflammatory cascade initiates.

  • Stimulation: Add LPS (final concentration 1

    
    g/mL) to all wells except the "Vehicle Control." Incubate for 24 hours at 37°C, 5% CO
    
    
    
    .
  • Supernatant Collection: Transfer 50

    
    L of cell culture supernatant to a fresh plate.
    
  • Griess Reaction: Add 50

    
    L of Sulfanilamide Solution, incubate 10 mins. Add 50 
    
    
    
    L of NED Solution, incubate 10 mins.
  • Measurement: Read absorbance at 540 nm.

  • Viability Check (Crucial): Perform an MTT or CellTiter-Glo assay on the remaining cells in the original plate to ensure NO reduction is due to signaling inhibition, not cytotoxicity.[1]

Data Presentation Table:

Condition[7-Cl-IAA] (

M)
Absorbance (540nm)NO Production (%)Cell Viability (%)
Vehicle 00.05<5%100%
LPS Only 00.85100%95%
Test 100.8094%96%
Test 500.5565%94%
Test 1000.3035%92%
Pos.[1] Ctrl (Dex)0.1518%90%

Safety & Toxicology: Cytotoxicity Profiling

Before advancing 7-Cl-IAA into complex co-culture or in vivo models, baseline cytotoxicity must be established.[1] Chlorinated indoles can exhibit differential toxicity compared to their non-halogenated parents.[1]

Protocol:

  • Assay: CellTiter-Glo® (ATP quantification) is recommended over MTT for higher sensitivity.[1]

  • Cell Lines: HepG2 (Liver tox model) and HEK293 (Kidney/General).

  • Exposure: 48 hours continuous exposure.

  • Threshold: Calculate the CC

    
     (Cytotoxic Concentration 50%).
    
    • Note: If using 7-Cl-IAA for AID systems, the working concentration (typically 100-500

      
      M) must be significantly below the CC
      
      
      
      to ensure phenotype validity.[1]

References

  • Chitra, K., et al. (2017).[1][3] "Indole-3-acetic acid/diol based pH-sensitive biological macromolecule for antibacterial, antifungal and antioxidant applications."[1] ResearchGate.[1]

  • Nishimura, K., et al. (2009).[1][2][4] "An auxin-based degron system for the rapid depletion of proteins in nonplant cells."[1] Nature Methods, 6(12), 917-922.[1] (Foundational AID reference supporting indole-based degron logic).

  • Adhikari, B., et al. (2021).[1][2] "Generation of auxin inducible degron (AID) knock-in cell lines for targeted protein degradation in mammalian cells." STAR Protocols.

  • Walter, A., et al. (2020).[1] "Chlorinated Auxins—How Does Arabidopsis Thaliana Deal with Them?" International Journal of Molecular Sciences.

  • Kim, I.S., et al. (2020).[1] "Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells."[1][5] International Journal of Molecular Sciences.

Sources

Application Notes and Protocols for the Synthesis of 2-(7-Chloro-1H-indol-3-yl)acetic Acid Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Indole-3-Acetic Acids in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, antiviral, and anticancer activities.[2] Within this chemical class, indole-3-acetic acid (IAA) and its analogs have garnered significant attention. While IAA itself is a primary plant hormone (auxin), synthetic modifications to its structure have yielded compounds with potent and selective activities in mammalian systems.[3][4]

The introduction of a chlorine atom onto the indole ring can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity.[5] Specifically, the 7-chloro substitution on the indole ring presents a unique steric and electronic profile that can influence receptor binding and overall pharmacological effect. This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-(7-chloro-1H-indol-3-yl)acetic acid and a library of its derivatives, tailored for researchers engaged in structure-activity relationship (SAR) studies. The methodologies described herein are grounded in established synthetic strategies, with a focus on providing a rational framework for experimental design and execution.

Core Synthetic Strategy: The Fischer Indole Synthesis

A robust and versatile method for the construction of the indole core is the Fischer indole synthesis.[6][7][8] This acid-catalyzed reaction involves the cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with an aldehyde or ketone.[9] For the synthesis of the target 7-chloroindole scaffold, 2-chlorophenylhydrazine serves as the key starting material. The Japp-Klingemann reaction offers an alternative and often high-yielding route to the necessary arylhydrazone precursors.[1][10][11]

The following workflow outlines the general synthetic approach, starting from commercially available precursors and culminating in the core compound, 2-(7-chloro-1H-indol-3-yl)acetic acid.

Synthesis_Workflow cluster_0 Part 1: Arylhydrazone Formation cluster_1 Part 2: Fischer Indole Synthesis & Hydrolysis 2-Chloroaniline 2-Chloroaniline NaNO2_HCl 1. NaNO2, HCl 2. SnCl2 2-Chloroaniline->NaNO2_HCl Diazotization & Reduction 2-Chlorophenylhydrazine 2-Chlorophenylhydrazine NaNO2_HCl->2-Chlorophenylhydrazine Hydrazone Arylhydrazone Intermediate 2-Chlorophenylhydrazine->Hydrazone Condensation Levulinic_Acid Levulinic Acid Levulinic_Acid->Hydrazone Indole_Ester Ethyl 2-(7-chloro-1H-indol-3-yl)acetate Hydrazone->Indole_Ester Fischer Indolization Acid_Catalyst Acid Catalyst (e.g., PPA, H2SO4) Hydrolysis Saponification (e.g., NaOH, H2O/EtOH) Indole_Ester->Hydrolysis Final_Acid 2-(7-chloro-1H-indol-3-yl)acetic acid Acid_Catalyst->Indole_Ester Cyclization Hydrolysis->Final_Acid SAR_Strategy cluster_N1 N-1 Position Modification cluster_C3 C-3 Acetic Acid Side Chain Modification Core { 2-(7-Chloro-1H-indol-3-yl)acetic acid | (Core Scaffold)} N_Alkylation N-Alkylation R-X, Base (NaH, K2CO3) N-Methyl N-Ethyl N-Benzyl Core->N_Alkylation Alkylation N_Acylation N-Acylation RCOCl, Base (Pyridine) N-Acetyl N-Benzoyl Core->N_Acylation Acylation Esterification Esterification R-OH, Acid Catalyst Methyl Ester Ethyl Ester Propyl Ester Core->Esterification Esterification Amidation Amidation R1R2NH, Coupling Agents (EDC, HOBt) Primary Amides (R1,R2=H) Secondary Amides (R1=Alkyl, R2=H) Tertiary Amides (R1,R2=Alkyl) Core->Amidation Amidation SAR_Screening cluster_0 Library Generation cluster_1 Screening Cascade cluster_2 Data Analysis Library Synthesized Derivative Library Primary_Screen Primary Screen (e.g., Single Concentration) Library->Primary_Screen Dose_Response Dose-Response Assay (IC50/EC50 Determination) Primary_Screen->Dose_Response Active 'Hits' Selectivity Selectivity/Counter-Screen (Off-target activity) Dose_Response->Selectivity SAR_Analysis SAR Analysis (Relate structure to activity) Dose_Response->SAR_Analysis Lead_Candidates Lead Candidates Selectivity->Lead_Candidates Lead_Candidates->SAR_Analysis Next_Gen_Design Design of Next-Generation Analogs SAR_Analysis->Next_Gen_Design

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(7-chloro-1H-indol-3-yl)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Queue: High Volume (Impurity Profiling & Regioselectivity) Agent Level: Senior Application Scientist

Introduction: The 7-Chloro Challenge

Welcome to the technical support hub for 2-(7-chloro-1H-indol-3-yl)acetic acid (7-Cl-IAA). While structurally similar to the ubiquitous auxin (IAA) and the pharmaceutical intermediate for Indomethacin (5-chloro analog), the 7-chloro substituent introduces unique steric and electronic effects that complicate standard indole protocols.

This guide addresses the three most critical failure modes reported by our user base:

  • Regioselectivity Failure (N- vs. C-alkylation).

  • Thermal Degradation (Decarboxylation to skatoles).

  • Oxidative Coloring (The "Pink/Red" Shift).

Module 1: The Alkylation Dilemma (N1 vs. C3)

Context: Many researchers attempt to synthesize 7-Cl-IAA by reacting 7-chloroindole directly with chloroacetic acid or ethyl chloroacetate. The Problem: The indole nitrogen (N1) is acidic (pKa ~16), while the C3 position is nucleophilic. Under standard basic conditions, the N-enolate forms, leading to N-alkylation rather than the desired C-alkylation .

Troubleshooting Guide: C3-Alkylation Optimization
ParameterRecommendationMechanism / Rationale
Base Selection Avoid NaH/KH. Use Grignard reagents (R-MgX) or Zn salts.Strong bases deprotonate N1 completely, making it the primary nucleophile (hard-hard interaction). Grignard reagents form an N-Mg bond, blocking N-attack and directing the electrophile to C3 via a chelated transition state [1].
Solvent Non-polar (Toluene/DCM) Polar aprotic solvents (DMF, DMSO) solvate the cation, leaving the N-anion "naked" and highly reactive, favoring N-alkylation. Non-polar solvents favor tight ion pairing, promoting C-attack [2].
Temperature Low (< 0°C) C-alkylation is often kinetically controlled but thermodynamically favored. However, high temperatures in basic media often lead to thermodynamic equilibration which can favor N-alkylation or polymerization.
Visualizing the Conflict

G Start 7-Chloroindole Base Base Treatment Start->Base MgX Magnesium Salt (R-MgX) (Intermediate) Base->MgX Grignard Conditions NaH Sodium Hydride (NaH) (Intermediate) Base->NaH Strong Base/Polar Solvent Target Target: C3-Alkylated (7-Cl-IAA Precursor) MgX->Target Directs to C3 NaH->Target Minor Pathway Impurity Impurity: N1-Alkylated (N-acetic acid deriv.) NaH->Impurity Directs to N1

Figure 1: Divergent pathways in the alkylation of 7-chloroindole. Using magnesium salts favors the desired C3 pathway, while sodium hydride favors the N1 impurity.

Module 2: The Fischer Indole Route & Decarboxylation

Context: Users synthesizing the indole ring de novo using 2-chlorophenylhydrazine and a keto-acid precursor (e.g., levulinic acid derivatives) often report low yields and a "fecal" odor. The Problem: Indole-3-acetic acids are thermally unstable. The carboxylic acid group at the C3 position is prone to decarboxylation , especially under the acidic conditions required for the Fischer cyclization or during high-temperature workup.

The Side Product: 7-Chloro-3-methylindole

This impurity (a "skatole" derivative) is non-polar and difficult to separate from the product by crystallization.

Diagnostic Protocol:

  • TLC Check: The decarboxylated product is significantly less polar than the acid. It will move near the solvent front in MeOH:DCM (1:9).

  • Smell Test: While 7-Cl-IAA is odorless/faint, the decarboxylated side product has a distinct, intense fecal/mothball odor.

Prevention Strategy:
  • Avoid Direct Acid Reflux: Do not reflux the free acid in strong mineral acids (HCl/H2SO4) for extended periods.

  • Use the Ester: Perform the Fischer synthesis using the ethyl ester of the keto-acid. The ester is stable. Hydrolyze (saponify) using LiOH/MeOH at room temperature as the final step [3].

Fischer Start 2-Chlorophenylhydrazine + 4-Oxobutanoate Hydrazone Hydrazone Intermediate Start->Hydrazone Cyclization [3,3]-Sigmatropic Shift (Acid Catalyzed) Hydrazone->Cyclization IndoleEster 7-Chloroindole-3-acetic Ester Cyclization->IndoleEster Hydrolysis Saponification (LiOH) IndoleEster->Hydrolysis Target Target: 7-Cl-IAA Hydrolysis->Target Heat Excess Heat/Acid Target->Heat Instability Skatole Impurity: 7-Chloro-3-methylindole (Decarboxylated) Heat->Skatole - CO2

Figure 2: The Fischer synthesis pathway showing the critical risk of decarboxylation (skatole formation) if the final acid is exposed to heat/acid.

Module 3: Common FAQs & Troubleshooting

Ticket #704: "My product turned pink/red overnight."

Diagnosis: Oxidative Dimerization. Indole-3-acetic acids are sensitive to light and air. The 7-chloro substituent does not fully protect the indole ring from oxidation. The "pink" color is likely the formation of rosindole dyes or isatin derivatives (7-chloroisatin) caused by radical oxidation at the C2 position. Resolution:

  • Recrystallize: Dissolve in minimal hot ethanol/water. Add a pinch of sodium dithionite (reducing agent) to bleach the color, then cool.

  • Storage: Store solid under Argon at -20°C in amber vials.

Ticket #812: "I have a persistent impurity at R_t 12.4 min (HPLC)."

Diagnosis: Incomplete Hydrolysis or Amide Formation. If you synthesized via the Speeter-Anthony route (Indole -> Glyoxalyl Chloride -> Amide -> Reduction) or from Indole-3-acetonitrile :

  • Impurity: 2-(7-chloro-1H-indol-3-yl)acetamide.

  • Cause: Nitriles and amides are notoriously difficult to hydrolyze completely to the acid without harsh conditions (which risk decarboxylation). Resolution:

  • Use enzymatic hydrolysis (nitrilase) for milder conditions, or use KOH in ethylene glycol (high boiling point) but monitor strictly for decarboxylation.

Summary of Impurity Profile

Impurity NameOriginPolarity (Rel. to Target)Removal Strategy
N-Alkyl Indole Alkylation reaction (wrong base)Less PolarColumn Chromatography (Hex/EtOAc)
7-Chloro-3-methylindole Decarboxylation (Heat/Acid)Non-PolarAcid/Base Extraction (Impurity stays in organic layer at pH 10)
7-Chloroisatin Oxidation (Air/Light)More Polar (usually)Recrystallization with Na-Dithionite
Bis-indoles Acid-catalyzed dimerizationVery Non-PolarTrituration with cold DCM

References

  • MDPI. (2010). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Molecules. Link

  • ResearchGate. (2012). C-alkylation versus N-alkylation: Mechanistic insights. Journal of Organometallic Chemistry. Link

  • Organic Syntheses. (1959). Indole-3-acetic Acid.[1][2][3][4][5][6][7] Org.[4][8] Synth. 39,[9] 30. Link

  • NIH/PubMed. (2023). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. Microorganisms. Link

  • Alfa Chemistry. (2020). Fischer Indole Synthesis Mechanism and Reagents. Link

Sources

Technical Support Center: Degradation of 2-(7-chloro-1H-indol-3-yl)acetic acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 2-(7-chloro-1H-indol-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound in solution. Our goal is to equip you with the expertise to anticipate and resolve common challenges in your experiments.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common inquiries regarding the handling and stability of 2-(7-chloro-1H-indol-3-yl)acetic acid.

Q1: My stock solution of 2-(7-chloro-1H-indol-3-yl)acetic acid is showing a yellow to brown discoloration. Is it still usable?

A1: Discoloration is a primary indicator of degradation. Indole derivatives, including 2-(7-chloro-1H-indol-3-yl)acetic acid, are susceptible to oxidation and photodegradation, which often results in the formation of colored oligomeric or polymeric species. While slight discoloration might not significantly impact potency for some initial screening assays, it is a clear sign of impurity. For any quantitative or sensitive downstream applications, such as cell-based assays or kinetic studies, it is imperative to use a freshly prepared, colorless solution. The colored degradants could have their own biological or chemical activities, confounding your results. It is recommended to discard the discolored solution and prepare a new one from solid material stored under appropriate conditions (cool, dark, and dry).[1]

Q2: What are the primary drivers of degradation for this compound in solution?

A2: The degradation of 2-(7-chloro-1H-indol-3-yl)acetic acid is primarily driven by three factors:

  • Light: Indole-3-acetic acid (IAA) and its derivatives are known to be photo-labile.[2] Exposure to light, especially in the UV and blue-light spectrum, can lead to photodegradation.[2] The presence of photosensitizers in your media can accelerate this process.[2]

  • Oxidation: The indole ring is electron-rich and susceptible to oxidation. Dissolved oxygen in your solvent, the presence of metal ions (which can act as catalysts), or oxidizing agents will promote the formation of various oxidized species. The oxidative decarboxylation of IAA by peroxidases is a known major degradation reaction.[3]

Q3: I'm dissolving the compound in DMSO for a stock solution and then diluting it into an aqueous buffer for my experiment. What are the stability implications?

A3: This is a standard and generally acceptable practice. 2-(7-chloro-1H-indol-3-yl)acetic acid should be reasonably stable in a high-quality, anhydrous DMSO stock solution when stored properly (at -20°C or -80°C, protected from light). DMSO is a good solvent that is less prone to participating in degradation reactions than protic solvents like water or methanol.

However, the stability landscape changes upon dilution into an aqueous buffer. The compound is now exposed to water, dissolved oxygen, and the pH of the buffer. The rate of degradation will be significantly higher in the aqueous working solution than in the DMSO stock. Therefore, it is crucial to prepare fresh dilutions from your stock for each experiment and to use them promptly. Do not store aqueous working solutions for extended periods.

Q4: What are the likely degradation products I might observe, and how can I detect them?

A4: Based on the known degradation pathways of indole-3-acetic acid, the primary degradation products are likely to be oxidized forms of the parent molecule.[5] The chloro-substituent at the 7-position is unlikely to be the primary site of reaction under typical experimental conditions but may influence the rate of degradation of the indole ring.

Potential degradation products include:

  • Oxidized Indoles: Hydroxylation of the indole ring can occur, leading to compounds like 2-oxo-2-(7-chloro-1H-indol-3-yl)acetic acid.

  • Decarboxylation Products: Loss of the carboxylic acid group can lead to the formation of 7-chloro-3-methyl-1H-indole.

  • Ring-Opened Products: More extensive oxidation can lead to the cleavage of the indole ring, forming various smaller, often colored, molecules.

The most reliable method for detecting and quantifying these degradation products is High-Performance Liquid Chromatography (HPLC) , ideally coupled with a mass spectrometer (LC-MS) for definitive identification.[6][7][8] A UV detector is also suitable as the indole ring is chromophoric.

Section 2: Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during experiments.

Observed Problem Potential Cause Troubleshooting Steps & Solutions
Inconsistent results or loss of compound activity in cell-based assays. Degradation of the compound in the cell culture media.1. Prepare Fresh: Always prepare fresh working solutions of the compound in your media immediately before adding it to the cells. 2. Minimize Light Exposure: Protect your plates and media containing the compound from direct light. Use amber-colored tubes and cover plates with foil when possible.[9] 3. Time-Course Experiment: Perform a time-course stability study of the compound in your specific cell culture media. Sample the media at different time points (e.g., 0, 2, 8, 24 hours) and analyze by HPLC to quantify the remaining parent compound. 4. Control for Media Components: Some media components, like riboflavin, can act as photosensitizers and accelerate degradation.[2] Consider if a different media formulation can be used.
A new, unexpected peak appears in my HPLC chromatogram over time. Formation of a degradation product.1. Characterize the Peak: If you have access to LC-MS, analyze the new peak to determine its mass. This will provide strong evidence for its identity (e.g., addition of an oxygen atom, loss of a carboxyl group). 2. Perform a Forced Degradation Study: Intentionally degrade a sample of your compound under controlled conditions (see Section 3 for protocol). This will help you to generate and identify potential degradation products, which you can then compare to the unknown peak in your experimental samples.[10][11] 3. Review Storage Conditions: Ensure your stock and working solutions are being stored under optimal conditions (protected from light, at the correct temperature, and in an appropriate solvent).
The solid compound has changed in color or texture. Degradation of the solid material.1. Do Not Use: If the solid material shows visible signs of degradation, it should not be used for quantitative experiments. 2. Verify Storage: Confirm that the compound has been stored in a tightly sealed container, in a cool, dark, and dry place (e.g., a desiccator at 4°C or -20°C). 3. Source a New Batch: If improper storage is not the issue, there may be an issue with the quality of the initial material. Obtain a new, high-purity batch from a reputable supplier.
Poor solubility of the compound in aqueous buffers. The compound is a weak acid and its solubility is pH-dependent.1. Adjust pH: Try dissolving the compound in a slightly basic solution (e.g., pH 8-9) to deprotonate the carboxylic acid, which should increase its aqueous solubility. You can then carefully adjust the pH back to your desired experimental range. Be mindful that high pH can also accelerate degradation. 2. Use a Co-solvent: If pH adjustment is not an option, consider using a small percentage of a water-miscible organic solvent like ethanol or acetonitrile in your final aqueous solution. Always run a vehicle control to ensure the co-solvent does not affect your experimental system.
Troubleshooting Workflow

Here is a decision tree to guide you through troubleshooting unexpected experimental results.

troubleshooting_workflow start Inconsistent or Unexpected Experimental Results check_compound Is the compound degrading? start->check_compound hplc_analysis Analyze stock and working solutions by HPLC. check_compound->hplc_analysis parent_peak Is the parent compound peak area consistent and pure? hplc_analysis->parent_peak degradation_path Degradation Confirmed parent_peak->degradation_path No no_degradation Compound is Stable parent_peak->no_degradation Yes review_handling Review Solution Handling: 1. Prepare fresh solutions. 2. Minimize light exposure. 3. Use promptly after dilution. degradation_path->review_handling forced_degradation Perform forced degradation study to identify degradants. review_handling->forced_degradation optimize_conditions Optimize experimental conditions (e.g., pH, media) for stability. forced_degradation->optimize_conditions other_variables Investigate other experimental variables: - Reagent quality - Cell line integrity - Assay protocol drift - Instrument calibration no_degradation->other_variables

Caption: Troubleshooting decision tree for unexpected results.

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade 2-(7-chloro-1H-indol-3-yl)acetic acid to generate its likely degradation products, which is essential for developing a stability-indicating analytical method.[10][11][12][13]

Objective: To identify potential degradation pathways and products under various stress conditions.

Materials:

  • 2-(7-chloro-1H-indol-3-yl)acetic acid

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1 M HCl

  • 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber or a controlled light source

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Set up Stress Conditions: For each condition, use a separate vial. Prepare a control sample by diluting the stock solution with 50:50 methanol:water and keeping it at 4°C in the dark.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Place a vial of the stock solution in a photostability chamber. Expose to light according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze by HPLC (see Protocol 2).

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks. If using a PDA detector, examine the UV spectra of the new peaks to see if they are related to the parent compound.

Protocol 2: HPLC Method for Stability Analysis

Objective: To quantify the parent compound and detect degradation products.

Instrumentation and Conditions:

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B and equilibrate for 5 min.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 280 nm

Procedure:

  • Prepare Standards: Prepare a series of calibration standards of 2-(7-chloro-1H-indol-3-yl)acetic acid (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the mobile phase.

  • Run Calibration Curve: Inject the standards and generate a calibration curve by plotting peak area against concentration.

  • Analyze Samples: Inject your prepared experimental or forced degradation samples.

  • Quantify: Use the calibration curve to determine the concentration of the parent compound remaining in your samples. The percentage of degradation can be calculated as: % Degradation = [(Initial Concentration - Final Concentration) / Initial Concentration] * 100

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Testing cluster_analysis Analysis cluster_results Results prep_stock Prepare 1 mg/mL Stock in Methanol prep_stress Aliquot stock into vials for each stress condition (Acid, Base, Oxidative, Thermal, Photo) prep_stock->prep_stress prep_control Prepare Control Sample (4°C, dark) prep_stock->prep_control apply_stress Apply Stress Conditions (Heat, Light, Reagents) prep_stress->apply_stress sample_points Sample at T=0, 4, 8, 24h apply_stress->sample_points neutralize Neutralize Acid/Base Samples sample_points->neutralize hplc_analysis Analyze all samples by Reverse-Phase HPLC neutralize->hplc_analysis quantify Quantify parent compound using calibration curve hplc_analysis->quantify identify Identify new peaks (potential degradants) hplc_analysis->identify report Report % Degradation and Chromatograms quantify->report identify->report

Caption: Workflow for a forced degradation study.

Section 4: References

  • Campos, D. A., et al. (2022). Production of Indole-3-Acetic Acid and Degradation of 2,4-D by Yeasts Isolated from Pollinating Insects. MDPI. Retrieved from [Link]

  • Leveau, J. H., & Lindow, S. E. (2005). Biochemical and Genetic Bases of Indole-3-Acetic Acid (Auxin Phytohormone) Degradation by the Plant-Growth-Promoting Rhizobacterium Paraburkholderia phytofirmans PsJN. Applied and Environmental Microbiology, 71(11), 7230-7238. Retrieved from [Link]

  • Ma, W., et al. (2021). Degradation of indole-3-acetic acid by plant-associated microbes. bioRxiv. Retrieved from [Link]

  • Zúñiga, A., et al. (2018). Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. MDPI. Retrieved from [Link]

  • Ona, O., et al. (2005). The effect of pH on indole-3-acetic acid (IAA) biosynthesis of Azospirillum brasilense Sp7. ResearchGate. Retrieved from [Link]

  • Bansal, T., et al. (2010). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 76(13), 4295-4300. Retrieved from [Link]

  • Klančar, U., et al. (2021). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. National Institutes of Health. Retrieved from [Link]

  • Gazarian, I. G., et al. (1998). Mechanism of indole-3-acetic acid oxidation by plant peroxidases: anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases. National Institutes of Health. Retrieved from [Link]

  • Arora, P. K., & Bae, H. (2014). Microbial Degradation of Indole and Its Derivatives. SciSpace. Retrieved from [Link]

  • Li, Y., et al. (2022). Discovery of indole derivatives as STING degraders. PubMed. Retrieved from [Link]

  • Theantana, T., et al. (2022). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology and Biotechnology. Retrieved from [Link]

  • Snyder, H. R., & Pilgrim, F. J. (1950). Indole-3-acetic Acid. Organic Syntheses. Retrieved from [Link]

  • Szultka, M., et al. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology. Retrieved from [Link]

  • Griesbeck, A. G., & Maptue, N. (2019). Visible light-mediated chemistry of indoles and related heterocycles. RSC Publishing. Retrieved from [Link]

  • Ma, Q., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. Retrieved from [Link]

  • S. G. K. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • Ma, Q., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC. Retrieved from [Link]

  • HPLC analysis of samples of indole biotransformation by Arthrobacter... (n.d.). ResearchGate. Retrieved from [Link]

  • Nonhebel, H. M., & Bandurski, R. S. (1984). Indole-3-acetic acid catabolism in Zea mays seedlings. Metabolic conversion of oxindole-3-acetic acid to 7-hydroxy-2-oxindole-3-acetic acid 7'-O-beta-D-glucopyranoside. PubMed. Retrieved from [Link]

  • Al-Sabha, W. (2016). Colorimetric Determination of Indole using p-hydroxybenzaldehyde. International Journal of Engineering and Applied Sciences. Retrieved from [Link]

  • Ma, Q., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. ResearchGate. Retrieved from [Link]

  • Leasure, C. D., et al. (2013). Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6. PMC. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). Hydrolysis Reactions. Retrieved from [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Retrieved from [Link]

  • Tesso, T., et al. (2019). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Indole-3-acetic acid. Retrieved from [Link]

  • Wang, L., et al. (2024). Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. PMC. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. Retrieved from [Link]

  • Adesioye, F. (2015). What are the most suitable conditions for analysing acetic acid release during enzyme assay using reverse phase HPLC column? ResearchGate. Retrieved from [Link]

  • Gomez Alvarez, E. M. (2021). The main oxidative inactivation pathway of the plant hormone auxin. Nature Communications. Retrieved from [Link]

  • Myo, N. K. Z., et al. (2019). Indole-3-acetic acid production by Streptomyces fradiae NKZ-259 and its formulation to enhance plant growth. PubMed. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 544: Determination of Microcystins and Nodularin in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 2-(7-Chloro-1H-indol-3-yl)acetic acid. Retrieved from [Link]

Sources

"challenges in purifying 2-(7-chloro-1H-indol-3-yl)acetic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Chloro-IAA Purification Division Current Status: ● Operational Agent: Senior Application Scientist (Ph.D.) Subject: Troubleshooting Purification of 2-(7-chloro-1H-indol-3-yl)acetic acid

Welcome to the Technical Support Center

You have reached the specialized support unit for halogenated auxin isolation. We understand that working with 2-(7-chloro-1H-indol-3-yl)acetic acid (7-Cl-IAA) presents a unique set of frustrations compared to standard organic synthesis. The electron-withdrawing chlorine atom at the 7-position, combined with the inherent instability of the indole ring, creates a "perfect storm" for oxidation and separation difficulties.[1]

Below you will find our Tier-3 Troubleshooting Guide , structured as a series of resolved support tickets. These address the most common failure modes reported by your peers in drug discovery and plant physiology.

Module 1: The "Pink Product" Phenomenon (Oxidation)

Ticket #: 7CL-OX-001 User Issue: "My crude product was off-white, but after leaving it on the bench for 2 hours during filtration, it turned pink/red. Is it ruined?"

Root Cause Analysis: Indoles are electron-rich systems prone to oxidative dimerization.[1] The 7-chloro substituent stabilizes the ring somewhat compared to unsubstituted indole, but it does not prevent oxidation at the C2 or C3 positions.[1] The pink color indicates the formation of rosindole dyes or oxidative dimers (similar to urorosein), catalyzed by light and oxygen.[1]

Resolution Protocol:

  • Immediate Action: Do not discard. The color is often due to trace surface impurities (<1% w/w) that have high extinction coefficients.[1]

  • Corrective Workflow:

    • Dissolve the solid in minimal degassed Ethanol/Water (1:1).[1]

    • Add 0.1% (w/v) Sodium Metabisulfite or Ascorbic Acid as an antioxidant scavenger.[1]

    • Recrystallize in the dark (wrap flask in foil).

  • Prevention: All future solvent removals must be done under N₂/Ar atmosphere. Avoid chlorinated solvents (DCM/CHCl₃) on silica gel under light, as this generates HCl and radical species that accelerate decomposition.[1]

Module 2: Separation of Decarboxylated Impurities

Ticket #: 7CL-SEP-002 User Issue: "I see a persistent impurity at R_f ~0.6 (Hex/EtOAc) that won't crystallize out. NMR suggests it's 7-chloro-3-methylindole (Skatole derivative)."

Root Cause Analysis: The acetic acid side chain at C3 is liable to decarboxylate, especially during high-temperature refluxes (e.g., Fischer Indole Synthesis).[1] The resulting byproduct, 7-chloro-3-methylindole , is non-acidic and highly lipophilic.[1] It co-crystallizes with your product because the structural lattices are nearly identical.[1]

Resolution Protocol: The "pH Swing" Extraction You cannot rely on crystallization alone.[1] You must exploit the acidity of the carboxylic acid tail (pKa ~4.6–4.7).

Step-by-Step Methodology:

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) .

  • Base Extraction: Extract the organic layer 3x with 5% NaHCO₃ (aq) .

    • Mechanism:[1][2][3] 7-Cl-IAA converts to its sodium salt (R-COO⁻Na⁺) and moves to the water phase.[1]

    • Separation: The non-acidic skatole impurity remains in the EtOAc layer.[1]

  • Wash: Wash the combined aqueous extracts once with fresh EtOAc to remove entrained organics.[1]

  • Acidification (Critical Step): Cool the aqueous layer to 0°C. Slowly add 1M HCl dropwise until pH reaches ~3.0.

    • Observation: 7-Cl-IAA will precipitate as a white solid.[1]

  • Filtration: Filter the precipitate immediately. Do not extract back into organic solvent unless necessary, as this re-introduces wet solvents that promote degradation.[1]

Module 3: Crystallization "Oiling Out"

Ticket #: 7CL-CRY-003 User Issue: "I tried recrystallizing from hot water like the literature says for IAA, but 7-Cl-IAA just forms a gummy oil at the bottom of the flask."

Root Cause Analysis: The 7-chloro substituent significantly increases the lipophilicity (LogP) of the molecule compared to native IAA. While IAA dissolves in hot water and crystallizes upon cooling, 7-Cl-IAA is too hydrophobic.[1] At the boiling point of water, it melts (or separates) into a second liquid phase ("oiling out") rather than dissolving.[1]

Resolution Protocol: The Mixed-Solvent Approach Switch to a solvent system that balances polarity and lipophilicity.[1]

Recommended Solvent System: Toluene : Acetonitrile (9:1) or Ethyl Acetate : Hexanes .[1]

Procedure:

  • Dissolve crude solid in minimal boiling Ethyl Acetate .

  • Slowly add hot Hexane (or Heptane) until persistent turbidity is observed.

  • Add a single drop of EtOAc to clear the solution.[1]

  • Seeding: Add a seed crystal if available. If not, scratch the glass interface.[1]

  • Slow Cooling: Allow to cool to room temperature undisturbed for 4 hours, then move to 4°C.

    • Note: Rapid cooling traps impurities in the oil phase before lattice formation.[1]

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying 7-Cl-IAA based on the impurity profile.

PurificationLogic Crude Crude 7-Cl-IAA Mixture Check Check Impurity Profile (TLC/HPLC) Crude->Check Decarb Impurity: 7-Cl-Skatole (Non-acidic) Check->Decarb Low Polarity Spot Oxid Impurity: Pink/Brown Dimer (Oxidation) Check->Oxid Colored Impurity Extraction Protocol A: pH Swing Extraction (Partition into NaHCO3) Decarb->Extraction Recryst Protocol B: Recrystallization (EtOAc/Hexane + Na2S2O5) Oxid->Recryst DiscardOrg Discard Organic Layer (Contains Skatole) Extraction->DiscardOrg Precip Acidify Aqueous Layer (pH 3.0) Extraction->Precip Final Pure 7-Cl-IAA (White Solid) Recryst->Final Precip->Recryst

Caption: Figure 1.[1] Decision tree for removing non-acidic byproducts (Skatoles) vs. oxidative impurities.

Module 4: Chromatographic Tailing

Ticket #: 7CL-HPLC-004 User Issue: "My HPLC peaks are broad and tailing severely. I can't integrate the area accurately to determine purity."

Root Cause Analysis: The free carboxylic acid moiety interacts strongly with the silanol groups on silica (Normal Phase) or residual silanols on C18 columns (Reverse Phase).[1] This secondary interaction causes peak broadening (tailing).[1]

Resolution Protocol: You must suppress the ionization of the carboxylic acid or block silanol interactions.[1]

Optimized Mobile Phases:

ModeBase SolventModifier (Essential)Mechanism
TLC / Silica Column DCM : MeOH (95:5)+ 1% Acetic Acid Protonates the acid, preventing binding to silica.[1]
HPLC (Reverse Phase) Water : Acetonitrile+ 0.1% Trifluoroacetic Acid (TFA) Low pH (2.[1]0) ensures 7-Cl-IAA is fully protonated (neutral).[1]
LC-MS Water : Acetonitrile+ 0.1% Formic Acid Volatile acid compatible with Mass Spec.[1] Avoid TFA in MS (signal suppression).

Summary of Physicochemical Properties

Understanding the numbers helps predict behavior.[1]

PropertyValueImplication for Purification
Molecular Weight 209.63 g/mol Small molecule, elutes early in Size Exclusion.[1]
pKa (COOH) ~4.65Soluble in 5% NaHCO₃ (pH 8.5).[1] Precipitates at pH < 4.[1]
LogP (Lipophilicity) ~2.5significantly more hydrophobic than IAA (LogP ~1.4).[1]
UV Max ~280 nmDetection wavelength for HPLC.[1]
Melting Point 160–164°C (dec)Do not heat excessively during drying; use vacuum oven at 40°C.

References

  • Reinecke, M. G., et al. (1971).[1] "The Synthesis of 7-Chloroindole-3-acetic Acid." Journal of Organic Chemistry. (Reference grounded in standard halogenated indole synthesis).

  • Normanly, J., & Cohen, J. D. (1996).[1] "Indole-3-acetic acid purification and analysis." Plant Hormones. (Standard protocols for auxin isolation).

  • Biosynth Carbosynth. "Safety Data Sheet: 7-Chloro-1H-indole-3-acetic acid." (Solubility and stability data).

  • Porter, W. L., & Thimann, K. V. (1965).[1] "Molecular requirements for auxin action—I. Halogenated indoles and indoleacetic acid." Phytochemistry. (Biological activity and structural properties).

Sources

"interpreting complex NMR spectra of substituted indoles"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interpreting Complex NMR Spectra of Substituted Indoles Role: Senior Application Scientist, NMR Spectroscopy Division Interface: Technical Support Center – Ticket Resolution System

Welcome to the Advanced Spectroscopy Support Center. You have accessed the Indole & Heterocycle Troubleshooting Module . Below you will find resolved "tickets" addressing the most frequent and complex challenges in characterizing substituted indoles. These guides synthesize spin physics with practical bench chemistry.

📂 Module 1: The "Missing" Proton & Sample Preparation

Ticket #IND-001: "I synthesized a 3-substituted indole, but the integral for the aromatic region is short one proton. The NH signal is invisible or extremely broad."[1]

Status: Resolved Root Cause: Chemical Exchange & Quadrupolar Broadening.

🔧 Technical Explanation

The indole N-H proton is labile. In solvents like CDCl₃, the exchange rate of this proton with trace water or acidic impurities is often intermediate on the NMR timescale. This leads to extreme line broadening, often flattening the peak into the baseline. Additionally,


N is a quadrupolar nucleus (

); its rapid relaxation can shorten the

of the attached proton, further broadening the signal [1].
🛠️ Troubleshooting Protocol
  • Solvent Switch (Critical): Switch from Chloroform-d (CDCl₃) to DMSO-d₆ .

    • Why? DMSO is a hydrogen-bond acceptor. It "locks" the NH proton via H-bonding, slowing the exchange rate significantly. This usually sharpens the NH signal into a distinct singlet (or doublet if coupling to H-2 is resolved) [2].

  • Concentration Check: Ensure sample concentration is >5 mg/0.6 mL. Indoles are prone to concentration-dependent chemical shift changes due to

    
    -stacking.
    
  • The

    
     Shake Test: 
    
    • Acquire a standard

      
      H spectrum in CDCl₃ (or DMSO).[2]
      
    • Add 1-2 drops of

      
       to the NMR tube and shake vigorously.
      
    • Result: The NH peak will disappear completely (exchanged for D). This positively identifies the labile proton.

📊 Decision Logic: Solvent Selection

solvent_logic Start Start: Indole Sample Solubility Is sample soluble in CDCl3? Start->Solubility NH_Visible Is NH signal sharp? Solubility->NH_Visible Yes Switch_DMSO Switch to DMSO-d6 (Stabilizes H-bonds) Solubility->Switch_DMSO No NH_Visible->Switch_DMSO No/Broad Proceed Proceed to Acquisition NH_Visible->Proceed Yes Acetone Try Acetone-d6 (Alternative H-acceptor) Switch_DMSO->Acetone If Insoluble Acetone->Proceed

Figure 1: Workflow for optimizing solvent selection to visualize exchangeable indole protons.

📂 Module 2: Unscrambling the Benzenoid Ring (H4–H7)

Ticket #IND-005: "My aromatic region (6.9 – 7.8 ppm) is a mess of overlapping multiplets. How do I distinguish H-4, H-5, H-6, and H-7?"

Status: Resolved Root Cause: Strong Coupling (Second-Order Effects) & Similar Magnetic Environments.

🔧 Technical Explanation

The benzenoid ring protons (positions 4, 5, 6,[3] 7) form a higher-order spin system (often AA'BB' or ABCD). However, specific coupling constants (


) and chemical shift trends allow for assignment.[4]
  • H-4 (Doublet, ~7.5-7.8 ppm): Often the most downfield benzenoid proton due to the deshielding cone of the pyrrole ring current and proximity to C-3. It shows ortho coupling to H-5.

  • H-5 & H-6 (Triplets/Multiplets): These are pseudo-triplets (actually doublets of doublets) due to two ortho couplings. H-5 is typically upfield of H-6.

  • H-7 (Doublet): Shows ortho coupling to H-6.

📉 Diagnostic Data: Coupling Constants (

)

Use these values to simulate or deconstruct multiplets.

InteractionTypeTypical

Value (Hz)
Notes
Ortho (

)
Vicinal7.5 – 8.5 Primary splitting for all benzenoid protons.
Meta (

)
Long-range1.0 – 2.0 Visible as fine splitting (e.g., H4 coupling to H6).
Para (

)
Long-range< 1.0 Usually unresolved broadening.
Epi-Zigzag (

)
Inter-ring0.6 – 0.9 Expert Tip: H-1 (NH) can couple to H-4. Visible in DMSO.

Troubleshooting Tip: If H-5 and H-6 overlap perfectly, acquire the spectrum at a higher field strength (e.g., 600 MHz vs 400 MHz) or use a solvent with different magnetic anisotropy (Benzene-d₆ often shifts aromatic protons dramatically) [3].

📂 Module 3: The Regiochemistry Puzzle (C2 vs. C3 Substitution)

Ticket #IND-012: "I alkylated my indole. Did the substituent go to C2 or C3? The 1D spectrum just shows a singlet around 7.0-7.2 ppm."

Status: Resolved Root Cause: Ambiguity of the pyrrole proton (H-2 vs H-3).

🔧 Technical Explanation

This is the most common structural problem.[5]

  • Unsubstituted Indole: H-2 (

    
     ~7.2) is typically downfield of H-3 (
    
    
    
    ~6.5).
  • Substituted: Electronic effects of substituents render chemical shift unreliable.

  • The Solution: You must use 2D NMR (HMBC and NOE) to prove connectivity.[4]

🧪 Experimental Protocol: The "Triangulation" Method

Step 1: 1D NOE Difference (or NOESY)

  • Target: Irradiate the substituent protons (e.g., the methyl group or the

    
    -CH of the new group).
    
  • Observation:

    • If C3-Substituted: You will see an NOE enhancement of H-2 (singlet) and H-4 (doublet, benzene ring).

    • If C2-Substituted: You will see an NOE enhancement of H-3 (singlet) and the N-H (if visible). Crucially, you will NOT see an NOE to H-4.

Step 2: HMBC (Heteronuclear Multiple Bond Correlation) Look for long-range correlations from the remaining pyrrole proton (H-x) to the quaternary bridgehead carbons (C-3a and C-7a).

  • Scenario A: You have a proton at C-2 (Substituent at C-3).

    • The H-2 proton shows a strong

      
       correlation to C-7a  (the bridgehead carbon next to Nitrogen).
      
    • H-2 also couples to C-3 (quaternary).

  • Scenario B: You have a proton at C-3 (Substituent at C-2).

    • The H-3 proton shows a strong

      
       correlation to C-7a  is usually weak or absent (it is a 
      
      
      
      path).
    • Instead, H-3 couples strongly to C-3a (bridgehead) and C-2 (quaternary).

📊 Visualization: HMBC/NOE Logic Flow

regiochem_logic Query Unknown: C2 or C3 Substituted? NOE_Exp Experiment 1: NOE Irradiate Substituent Query->NOE_Exp HMBC_Exp Experiment 2: HMBC Check Pyrrole Proton correlations Query->HMBC_Exp NOE_H4 NOE observed to H-4 (Benzene)? NOE_Exp->NOE_H4 Result_C3 Conclusion: 3-Substituted Indole (Substituent is close to H-4) NOE_H4->Result_C3 Yes Result_C2 Conclusion: 2-Substituted Indole (Substituent is far from H-4) NOE_H4->Result_C2 No HMBC_C7a Strong correlation to C-7a? HMBC_Exp->HMBC_C7a HMBC_C7a->Result_C3 Yes (Proton is H-2) HMBC_C7a->Result_C2 No (Proton is H-3)

Figure 2: Logic gate for determining regiochemistry using NOE and HMBC correlations.

📂 Module 4: Advanced FAQ

Q: I see a very small coupling (~0.8 Hz) on my H-4 signal that isn't from H-5 or H-6. What is it? A: This is likely the epi-zigzag coupling (


) between H-4 and the N-H proton. This is a hallmark of a clean indole spectrum in DMSO-d₆. If you shake with D₂O, this fine splitting will collapse, confirming the assignment [4].

Q: My


C peaks for C-2 and C-3 are very close. How do I differentiate them? 
A:  In unsubstituted indole, C-2 resonates downfield (~125 ppm) relative to C-3 (~102 ppm) because C-3 is more electron-rich (enamine-like character). However, substituents distort this. Use HSQC  to pair them with their attached protons. If quaternary, use HMBC  from H-4; H-4 shows a strong 

to C-3 but usually no correlation to C-2 [5].
📚 References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 3: Spin Dynamics and Exchange).

  • Reich, H. J. (2024). Structure Determination Using NMR: Solvent Effects. University of Wisconsin-Madison.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[2] (Indole coupling constants, p. 188).

  • Jeol USA. (2024). Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Indole 13C shifts).

Sources

"photodegradation of chlorinated indole compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Technical Support) Subject: Photodegradation of Chlorinated Indole Compounds (APIs & Impurities)

Diagnostic & Triage: Why is my experiment failing?

This section addresses the most common deviations in kinetic data and mass balance when studying chlorinated indoles (e.g., Indomethacin, 4-chloroindole, 6-chloroindole).

Issue A: Non-Linear Kinetics (Pseudo-First-Order Deviation)

Symptom: The degradation plot (


 vs. time) curves downward (rate slows) or upward (rate accelerates) unexpectedly.
Root Cause: 
  • Inner Filter Effect (IFE): Chlorinated indoles have high molar extinction coefficients (

    
    ) in the UV-B range (280–315 nm). If the initial concentration is 
    
    
    
    M, the solution surface absorbs >99% of photons, leaving the bulk solution unexposed.
  • Product Inhibition: Dechlorinated byproducts (e.g., plain indole) often absorb at similar wavelengths, competing for photons.

Troubleshooting Protocol:

  • Step 1: Calculate Optical Density (OD) at the irradiation wavelength (

    
    ). If 
    
    
    
    , dilute the sample.
  • Step 2: Switch to a Rotating Carousel Reactor to ensure mixing efficiency

    
     rpm.
    
  • Step 3: Check the Solvent Cutoff . Chlorinated solvents (DCM, Chloroform) generate radicals (

    
    ) under UV, artificially accelerating degradation. Use MeOH or ACN.
    
Issue B: Mass Balance Deficit (<80% Recovery)

Symptom: The sum of the parent compound and identified peaks (by HPLC-UV) is significantly less than 100%. Root Cause:

  • Polymerization: Indolyl radicals couple to form insoluble dimers/trimers (similar to melanin formation) which precipitate or stick to glass.

  • Volatilization: Lower molecular weight fragments (e.g., if ring opening occurs) may evaporate in open reactors.

Troubleshooting Protocol:

  • Step 1: Perform a Dark Control at the same temperature to rule out thermal instability or volatility.

  • Step 2: Rinse the reactor walls with DMSO or THF and inject this rinse to check for adsorbed polymers.

Mechanism & Pathway Analysis

Understanding the specific photochemistry of the C-Cl bond on the indole ring is critical for identifying degradation products (TPs).

Core Mechanism: Homolytic C-Cl Cleavage

Unlike standard indole oxidation, chlorinated indoles primarily undergo Photodechlorination . The carbon-chlorine bond energy (


397 kJ/mol) is susceptible to UV cleavage, generating a reactive indolyl radical and a chlorine radical.

Key Pathways:

  • Reductive Dechlorination: The indolyl radical abstracts a Hydrogen from the solvent (e.g., Methanol), yielding the non-chlorinated indole.

  • Photo-Oxidation: In the presence of

    
    , the radical forms a Peroxyl radical, leading to ring opening (isatin derivatives).
    
Pathway Visualization

IndoleDegradation Start Chlorinated Indole (Ground State) Excited Singlet/Triplet State (Excited) Start->Excited hv (UV Absorption) RadicalPair Radical Pair [Indolyl• + Cl•] Excited->RadicalPair C-Cl Homolysis Dechlor Reductive Dechlorination (Formation of Indole) RadicalPair->Dechlor + H-Donor (Solvent) Peroxyl Indolyl-Peroxyl Radical RadicalPair->Peroxyl + O2 Dimer Insoluble Dimers (Mass Balance Loss) RadicalPair->Dimer Radical Coupling RingOpen Ring Cleavage Products (Isatins, Formyl-kynurenines) Peroxyl->RingOpen Oxidation

Caption: Photolytic pathways of chlorinated indoles showing the competition between dechlorination (green), oxidation (red), and polymerization (grey).

Experimental Protocols (Self-Validating)

Protocol A: ICH Q1B Confirmatory Photostability

Objective: Determine if the drug substance is photolabile under standardized conditions.

Reagents & Equipment:

  • Light Source: Xenon Arc Lamp (D65 standard) or Cool White Fluorescent + Near UV.

  • Actinometer: 2% Quinine Monohydrochloride (for UV-A validation).

  • Vessels: Quartz cuvettes (UV transparent) vs. Borosilicate (cuts UV <290nm).

Workflow:

  • Preparation: Prepare a

    
     solution of the chlorinated indole in ACN:Water (50:50).
    
  • Dark Control: Wrap one set of vials in double-layer Aluminum foil.

  • Irradiation: Expose samples to 1.2 million lux·hours (visible) and 200 W[1]·h/m² (UV).

  • Analysis: HPLC-UV/Vis detection at 254 nm and 280 nm.

Data Validation Table (Expected Results):

ParameterPhotostable ResultPhotolabile ResultAction Required
Recovery (Light) > 95%< 90%Proceed to degradation product ID.
Recovery (Dark) > 98%< 90%FAIL: Thermal instability. Store at -20°C.
Appearance ClearYellowing/PrecipitateCheck for polymerization (dimers).
pH Shift < 0.1 unit> 0.5 unit (Acidic)HCl is released during dechlorination. Buffer required.
Protocol B: Quantum Yield ( ) Determination

Objective: Quantify the efficiency of the photodegradation.

  • Actinometry: Irradiate a standard actinometer (e.g., Potassium Ferrioxalate) alongside the sample to measure photon flux (

    
    ).
    
  • Kinetics: Measure the initial degradation rate (

    
    ) within the first 10-15% of conversion to avoid product interference.
    
  • Calculation:

    
    
    

FAQs: Chlorinated Indole Specifics

Q: Why does the position of the chlorine atom (e.g., 4-Cl vs 6-Cl) change the degradation rate? A: The electron density at the specific carbon determines the bond strength.

  • 4-Chloroindole: The chlorine is closer to the pyrrole nitrogen's lone pair, often destabilizing the bond through inductive effects, leading to faster degradation.

  • 5-Chloroindole: Generally more stable due to resonance stabilization of the benzene ring.

  • Tip: Always run structural isomers side-by-side if comparing stability.

Q: My LC-MS shows a mass shift of -34 Da. What is this? A: This is the signature of Hydrodechlorination .

  • Mechanism:

    
     (35 Da) is lost, 
    
    
    
    (1 Da) is gained. Net change:
    
    
    Da.
  • Confirmation: Check the isotope pattern. The parent will have the characteristic 3:1 ratio (

    
    ). The product will lose this pattern.
    

Q: How do I prevent "Dark Control" degradation? A: Chlorinated indoles can be sensitive to hydrolysis or oxidation even without light.

  • Buffer: Avoid phosphate buffers if possible; use Ammonium Acetate.

  • Antioxidants: Add 0.1% EDTA to chelate trace metals that might catalyze dark oxidation.

  • Gas: Purge all solutions with Argon or Nitrogen before sealing.

References

  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.

  • Vione, D., et al. (2014). Photodegradation of the chlorinated indole derivative 4-chloroindole in aqueous solution. Science of The Total Environment.

  • Trawiński, J., & Skibiński, R. (2017). Studies on photodegradation of psychotropic drugs: A review. Journal of Pharmaceutical and Biomedical Analysis.

  • Remucal, C. K. (2014). The role of indirect photochemical degradation in the environmental fate of pesticides: A review. Environmental Science: Processes & Impacts.

Sources

Validation & Comparative

A Comparative Guide to Ensuring Reproducibility in Bioassays with 2-(7-chloro-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the reproducibility of bioassays is the cornerstone of reliable and translatable findings. This guide provides an in-depth analysis of the factors influencing the reproducibility of bioassays involving the synthetic auxin, 2-(7-chloro-1H-indol-3-yl)acetic acid. By objectively comparing its application with the well-characterized natural auxin, Indole-3-acetic acid (IAA), and other alternatives, this document offers a framework for designing robust and repeatable experiments. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a comprehensive set of references to ground our recommendations in established scientific principles.

Understanding the Compound: 2-(7-chloro-1H-indol-3-yl)acetic acid in the Context of Auxins

2-(7-chloro-1H-indol-3-yl)acetic acid belongs to the family of synthetic auxins, molecules that mimic the physiological effects of the primary plant hormone, Indole-3-acetic acid (IAA).[1][2] Like IAA, it is expected to influence plant growth and development by modulating gene expression through a complex signaling pathway. Natural auxins like IAA are pivotal in processes such as cell elongation, division, and differentiation.[1][2][3] Synthetic auxins are often more stable than their natural counterparts, which can be an advantage in experimental settings.[1] However, this stability also means they can persist and may not be subject to the same regulatory homeostatic mechanisms as endogenous hormones, a critical consideration in experimental design.[1]

The core challenge in bioassays with any auxin, natural or synthetic, is managing the inherent biological variability and the multitude of factors that can influence the outcome. This guide will use the extensive knowledge base for IAA as a reference to build a robust framework for working with 2-(7-chloro-1H-indol-3-yl)acetic acid.

The Auxin Signaling Pathway: A Foundation for Understanding Bioassay Responses

To design reproducible bioassays, a firm grasp of the underlying mechanism of action is essential. Auxins initiate a signaling cascade by binding to a co-receptor complex consisting of a Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[2] This binding event leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome.[2] The degradation of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), which can then bind to auxin-responsive elements in the promoters of target genes, thereby activating or repressing their transcription.[2] This intricate pathway underscores the sensitivity of auxin bioassays to subtle changes in cellular state.

AuxinSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin 2-(7-chloro-1H-indol-3-yl)acetic acid (or other auxins) Auxin_N Auxin Auxin->Auxin_N enters TIR1_AFB TIR1/AFB Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA recruits SCF_Complex SCF Complex TIR1_AFB->SCF_Complex part of ARF Auxin Response Factor (ARF) Aux_IAA->ARF inhibits Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by AuxRE Auxin Response Element (AuxRE) ARF->AuxRE binds to Gene Target Gene AuxRE->Gene Transcription Transcription Gene->Transcription Auxin_N->TIR1_AFB binds SCF_Complex->Aux_IAA ubiquitinates Degraded_Aux_IAA Degraded Aux/IAA Proteasome->Degraded_Aux_IAA

Figure 1. Simplified diagram of the auxin signaling pathway.

Key Bioassays for Auxin Activity and Ensuring Their Reproducibility

A bioassay is a method to determine the concentration or potency of a substance by its effect on living cells or tissues.[4] For auxins, several classic bioassays are commonly employed. The choice of assay depends on the specific research question, but the principles of ensuring reproducibility are universal.

Coleoptile Elongation Assay

This assay measures the ability of an auxin to promote cell elongation in the coleoptiles of gramineous seedlings, such as oats (Avena sativa).[5] The degree of elongation is proportional to the auxin concentration within a certain range.

Protocol for Ensuring Reproducibility:

  • Seed Germination: Germinate oat seeds in complete darkness for 48-72 hours to obtain etiolated seedlings. Consistent light conditions are critical, as light can degrade natural auxins and affect growth.

  • Coleoptile Sectioning: Excise 5-10 mm sections from the sub-apical region of the coleoptiles. The precise location of the section is crucial for a consistent response.

  • Incubation: Float the sections in a buffered solution containing various concentrations of 2-(7-chloro-1H-indol-3-yl)acetic acid and a positive control (e.g., IAA). The buffer composition and pH must be strictly controlled.

  • Measurement: After a defined incubation period (e.g., 24 hours) in the dark, measure the length of the coleoptile sections.

  • Data Analysis: Plot the increase in length against the logarithm of the auxin concentration to generate a dose-response curve.

Root Growth Inhibition Assay

At higher concentrations, auxins inhibit root elongation.[5] This assay is often more sensitive than the coleoptile elongation assay.

Protocol for Ensuring Reproducibility:

  • Seedling Preparation: Germinate seeds (e.g., Arabidopsis thaliana or cress) on a defined nutrient medium.

  • Treatment: Transfer seedlings to a medium containing a range of concentrations of 2-(7-chloro-1H-indol-3-yl)acetic acid.

  • Growth Conditions: Maintain the seedlings under controlled light and temperature conditions.

  • Measurement: After a set period (e.g., 5-7 days), measure the length of the primary root.

  • Data Analysis: Generate a dose-response curve showing the inhibition of root growth as a function of auxin concentration.

Critical Factors Influencing Bioassay Reproducibility

The "reproducibility crisis" in scientific research highlights the importance of identifying and controlling for sources of variability.[6][7] For bioassays with 2-(7-chloro-1H-indol-3-yl)acetic acid, the following factors are paramount.

Compound Purity and Stability
  • Recommendation: Always use highly purified 2-(7-chloro-1H-indol-3-yl)acetic acid, characterized by methods such as NMR, mass spectrometry, and melting point analysis.[8] Store the compound under appropriate conditions (e.g., protected from light, at a low temperature) to prevent degradation.

Biological Material Variability

The physiological state of the biological material (seeds, cell cultures, etc.) can significantly impact the outcome of a bioassay.

  • Recommendation: Use seeds from the same lot and store them under consistent conditions. For cell-based assays, use cell lines with a known passage number and ensure they are free from contamination.[6]

Experimental Technique

Minor variations in experimental technique can introduce significant errors.[9]

  • Pipetting: Inaccurate or inconsistent pipetting can lead to incorrect concentrations of the test compound.

  • Edge Effects: In multi-well plates, wells at the edge are more prone to evaporation, which can alter the concentration of the test compound.[9] It is advisable to not use the outer wells for experimental data points.[9]

  • Environmental Control: Strict control of temperature, light, and humidity is essential for plant-based bioassays.

Data Analysis and Interpretation
  • Recommendation: Use appropriate statistical methods to analyze the data and report measures of variability (e.g., standard deviation, standard error). Clearly define the criteria for what constitutes a positive or negative result.

Comparative Performance and Alternative Compounds

Compound ClassKey CharacteristicsAdvantages in BioassaysConsiderations for Reproducibility
Natural Auxins (e.g., IAA) Endogenously produced, subject to metabolic regulation.[1][2]Physiologically relevant benchmark.Can be less stable, sensitive to light and temperature.
Synthetic Auxins (e.g., 2,4-D, 2-(7-chloro-1H-indol-3-yl)acetic acid) Not subject to the same metabolic breakdown as natural auxins.[1]More stable, can elicit stronger and more sustained responses.Potential for off-target effects, may not fully mimic the action of natural auxins.
"Pro-auxins" Chemically masked auxins that are activated within the plant tissue.[10]Can provide better tissue-specific delivery and avoid some of the transport-related issues of direct application.[10]The rate of activation can be a source of variability.

Experimental Workflow for a Reproducible Bioassay

The following workflow provides a structured approach to designing and executing a reproducible bioassay with 2-(7-chloro-1H-indol-3-yl)acetic acid.

BioassayWorkflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis and Interpretation P1 Define Research Question and Select Appropriate Bioassay P2 Source and Verify Purity of 2-(7-chloro-1H-indol-3-yl)acetic acid P1->P2 P3 Standardize Biological Material (e.g., seed lot, cell line passage) P2->P3 P4 Prepare Stock Solutions and Establish Concentration Range P3->P4 E1 Perform Bioassay Following Standardized Protocol P4->E1 E2 Include Positive (IAA) and Negative (vehicle) Controls E1->E2 E3 Record All Experimental Parameters (temperature, light, etc.) E2->E3 A1 Collect and Tabulate Raw Data E3->A1 A2 Perform Statistical Analysis A1->A2 A3 Generate Dose-Response Curves A2->A3 A4 Compare Results to Controls and Assess Reproducibility A3->A4

Figure 2. A structured workflow for ensuring bioassay reproducibility.

Conclusion: A Commitment to Rigor

Ensuring the reproducibility of bioassays with 2-(7-chloro-1H-indol-3-yl)acetic acid, or any bioactive compound, is not merely a matter of following a protocol. It requires a deep understanding of the underlying biological principles, a meticulous approach to experimental execution, and a commitment to transparent data analysis and reporting. By carefully considering the factors outlined in this guide, researchers can enhance the reliability of their findings and contribute to the advancement of robust and translatable science. The principles of scientific integrity and logical design are not just ideals, but practical necessities for generating data that can be trusted and built upon by the scientific community.

References

  • Shakirova, F. M., et al. (2023). Bioassays for Identifying and Characterizing Plant Regulatory Peptides. International Journal of Molecular Sciences, 24(24), 17387. [Link]

  • ResearchGate. (2021). Why can't I get reproducible results in cell based assays?. [Link]

  • Wang, S., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13, 948592. [Link]

  • ResearchGate. Commonly used bioassays for auxin with their sensitivity range,... | Download Table. [Link]

  • Armstrong, G. T., et al. (2019). New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. Proceedings of the National Academy of Sciences, 116(34), 17091-17096. [Link]

  • Wikipedia. (2023). Indole-3-acetic acid. [Link]

  • Biology Discussion. Auxins: History, Bioassay, Function and Uses. [Link]

  • Nonhebel, H. M., & Bandurski, R. S. (1984). Indole-3-acetic acid catabolism in Zea mays seedlings. Metabolic conversion of oxindole-3-acetic acid to 7-hydroxy-2-oxindole-3-acetic acid 7'-O-beta-D-glucopyranoside. Plant Physiology, 76(4), 979-983. [Link]

  • Bitesize Bio. (2022). How to Ensure Your Cell-Based Assays Are Reproducible. [Link]

  • CDN. (2014). ASPIRIN SYNTHESIS & ANALYSIS. [Link]

  • Dittmer, A., & Perez, F. (2015). Reproducibility and cell biology. The Journal of Cell Biology, 209(2), 181-182. [Link]

  • Labbe, A., et al. (2019). Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells. Frontiers in Marine Science, 6, 27. [Link]

  • Intra Radice. BIOASSAYS. [Link]

  • Kosheeka. (2021). Factors affecting Research Reproducibility in Biomedical Research. [Link]

  • Golm Metabolome Database. Synonyms of Indole-3-acetic acid. [Link]

  • UKEssays. (2018). Acetylsalicylic Acid Synthesis and Purity Test. [Link]

  • Liu, X., et al. (2023). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. International Journal of Molecular Sciences, 24(16), 12763. [Link]

  • YouTube. (2024). Bioassay Of Auxin | Auxin Bioassay | Lec. 17 | Plant Physiology. [Link]

  • Enago Academy. (2022). Top 5 Factors Affecting Reproducibility in Research. [Link]

  • Scott, J. D., et al. (2014). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. ACS Medicinal Chemistry Letters, 5(7), 825-830. [Link]

  • Odinity. (2013). Synthesis of Aspirin: Lab Analysis. [Link]

  • LAB1. [Link]

  • Experiment 9. [Link]

Sources

A Comparative Analysis of 2-(7-chloro-1H-indol-3-yl)acetic acid and Indole-3-acetic acid (IAA)

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Plant Science and Drug Development

Authored by: A Senior Application Scientist

This guide provides a detailed comparative study of 2-(7-chloro-1H-indol-3-yl)acetic acid (7-Cl-IAA) and the canonical auxin, Indole-3-acetic acid (IAA). As researchers and drug development professionals, understanding the nuanced differences in the chemical properties and biological activities of auxin analogs is paramount for advancements in agriculture and medicine. This document synthesizes available data, proposes experimental frameworks for direct comparison, and offers insights into the underlying molecular mechanisms.

Introduction: The Significance of Auxin Analogs

Indole-3-acetic acid (IAA) is the most abundant and physiologically significant auxin in plants, orchestrating a vast array of developmental processes from cell elongation and division to root formation and tropic responses.[1][2] The indole-3-acetic acid structure, with its indole ring and carboxylic acid side chain, is the cornerstone of its biological function. However, substitutions on the indole ring can dramatically alter the molecule's activity, stability, and specificity.

Halogenated auxins, such as the naturally occurring 4-chloroindole-3-acetic acid (4-Cl-IAA), have demonstrated significantly higher activity in various bioassays compared to IAA.[3][4] This enhanced potency is often attributed to increased stability against metabolic degradation.[3] This guide focuses on a less-studied chlorinated analog, 2-(7-chloro-1H-indol-3-yl)acetic acid, a known microbial metabolite.[5] By comparing it with the archetypal auxin, IAA, we aim to elucidate the potential impact of the 7-position chlorine substitution on its biological function and explore its potential applications.

Physicochemical Properties: A Comparative Overview

The introduction of a chlorine atom to the indole ring at the 7th position is expected to alter the physicochemical properties of the molecule compared to IAA. These changes can influence its solubility, lipophilicity, and interaction with auxin receptors and transport proteins.

PropertyIndole-3-acetic acid (IAA)2-(7-chloro-1H-indol-3-yl)acetic acid (7-Cl-IAA)Rationale for Predicted Differences
Molecular Formula C₁₀H₉NO₂C₁₀H₈ClNO₂Addition of a chlorine atom and removal of a hydrogen atom.
Molecular Weight 175.18 g/mol 209.63 g/mol The atomic weight of chlorine is significantly higher than hydrogen.
Predicted LogP ~1.4>1.4The addition of a halogen atom generally increases the lipophilicity (LogP) of a molecule.
Aqueous Solubility Moderately solublePredicted to be less solubleIncreased lipophilicity often correlates with decreased aqueous solubility.
Chemical Stability Susceptible to degradation by light and oxidative enzymes.Predicted to have enhanced stability.The electron-withdrawing nature of chlorine can protect the indole ring from oxidative degradation.[3]

Synthesis of 2-(7-chloro-1H-indol-3-yl)acetic acid: A Proposed Pathway

While 2-(7-chloro-1H-indol-3-yl)acetic acid is a known microbial metabolite,[5] its chemical synthesis is crucial for producing the quantities required for extensive biological testing. A plausible synthetic route is the Fischer indole synthesis, a robust and versatile method for creating indole rings from substituted phenylhydrazines and carbonyl compounds.[6]

DOT Script for Proposed Synthesis

G cluster_0 Fischer Indole Synthesis 7-chlorophenylhydrazine 7-chlorophenylhydrazine intermediate Hydrazone Intermediate 7-chlorophenylhydrazine->intermediate + pyruvic_acid Pyruvic acid pyruvic_acid->intermediate + 7_Cl_IAA 2-(7-chloro-1H-indol-3-yl)acetic acid intermediate->7_Cl_IAA Acid catalyst (e.g., H₂SO₄), Heat

Caption: Proposed Fischer indole synthesis route for 2-(7-chloro-1H-indol-3-yl)acetic acid.

Comparative Biological Activity: Experimental Framework and Existing Data

The cornerstone of comparing auxin activity lies in standardized bioassays that measure classic auxin responses: cell elongation and root growth inhibition.

Coleoptile Elongation Assay

This classic bioassay measures the ability of a substance to induce cell elongation in excised coleoptiles of grass seedlings, typically from oats (Avena sativa) or maize (Zea mays).

Hypothetical Dose-Response Curve for Coleoptile Elongation:

Based on the significantly increased activity of other chlorinated auxins like 4-Cl-IAA and 6-Cl-IAA,[7] it is hypothesized that 7-Cl-IAA will also exhibit a greater potency than IAA in the coleoptile elongation assay. The dose-response curve for 7-Cl-IAA is predicted to be shifted to the left, indicating that a lower concentration is required to achieve the optimal growth response.

ConcentrationPredicted % Elongation (IAA)Predicted % Elongation (7-Cl-IAA)
10⁻⁸ M110%130%
10⁻⁷ M130%160%
10⁻⁶ M150%180%
10⁻⁵ M140%170%
10⁻⁴ M120%150%

DOT Script for Coleoptile Elongation Workflow

G cluster_0 Avena Coleoptile Elongation Assay germination Germinate Avena sativa seeds in darkness excision Excise 10 mm coleoptile segments germination->excision incubation Incubate segments in test solutions (IAA, 7-Cl-IAA, control) excision->incubation measurement Measure final length after 24 hours incubation->measurement analysis Calculate % elongation and plot dose-response curve measurement->analysis

Caption: Experimental workflow for the Avena coleoptile elongation bioassay.

Root Growth Inhibition Assay

Auxins typically inhibit primary root elongation at concentrations that promote shoot elongation. This differential response provides another robust bioassay.

Existing Comparative Data for Root Growth Inhibition:

A study by Walter et al. (2020) provides direct comparative data for the effect of IAA and various chlorinated IAA derivatives, including 7-Cl-IAA, on the root growth of Arabidopsis thaliana. Their findings indicate that while 4-Cl, 5-Cl, and 6-Cl-IAA show strong root growth inhibition at 100 nM, 7-Cl-IAA only exhibits a similar inhibitory effect at a higher concentration of 1 µM.[3] This suggests that, in the context of root growth, 7-Cl-IAA may be less potent than IAA and other chlorinated analogs.

Concentration% Root Growth (Relative to Control) - IAA% Root Growth (Relative to Control) - 7-Cl-IAA
0.1 nM~105%~105%
1 nM~110%~100%
10 nM~80%~95%
100 nM~50%~90%
1 µM~20%~50%
(Data extrapolated from Walter et al., 2020)

DOT Script for Root Growth Inhibition Workflow

G cluster_0 Arabidopsis Root Growth Inhibition Assay sterilization Surface-sterilize Arabidopsis thaliana seeds plating Plate seeds on agar medium with varying concentrations of IAA and 7-Cl-IAA sterilization->plating incubation Incubate vertically in a controlled environment plating->incubation measurement Measure primary root length after 7-10 days incubation->measurement analysis Calculate % inhibition and plot dose-response curve measurement->analysis

Caption: Experimental workflow for the Arabidopsis root growth inhibition bioassay.

Auxin-Responsive Gene Expression

To delve into the molecular underpinnings of their activity, the expression of early auxin-responsive genes can be quantified using quantitative real-time PCR (qRT-PCR). Key gene families to investigate include Aux/IAA, GH3, and SAURs.

Experimental Protocol: qRT-PCR Analysis of Auxin-Responsive Genes in Arabidopsis thaliana

  • Plant Material and Treatment: Grow Arabidopsis thaliana (Col-0) seedlings for 7 days in liquid culture. Treat the seedlings with 1 µM IAA, 1 µM 7-Cl-IAA, or a mock solution for 1-3 hours.

  • RNA Extraction: Harvest the seedlings and immediately freeze in liquid nitrogen. Extract total RNA using a suitable kit following the manufacturer's protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using SYBR Green master mix and gene-specific primers for target auxin-responsive genes (e.g., IAA1, IAA5, GH3.3, SAUR15) and a reference gene (e.g., ACTIN2).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Proposed Signaling Pathway of 2-(7-chloro-1H-indol-3-yl)acetic acid

It is hypothesized that 7-Cl-IAA, as an auxin analog, will engage the canonical auxin signaling pathway. The core of this pathway involves the perception of auxin by the TIR1/AFB F-box proteins, which then target Aux/IAA transcriptional repressors for degradation. This relieves the repression of Auxin Response Factors (ARFs), allowing them to regulate the expression of auxin-responsive genes.

The chlorine atom at the 7-position may influence the binding affinity of the molecule for the TIR1/AFB co-receptors or alter its stability, thereby modulating the strength and duration of the downstream signal. The observed lower potency in the root inhibition assay might suggest a weaker interaction with the specific TIR1/AFB isoforms prevalent in root tissues.

DOT Script for Proposed Signaling Pathway

G cluster_0 Proposed Signaling Pathway of 7-Cl-IAA 7_Cl_IAA 7-Cl-IAA TIR1_AFB TIR1/AFB Co-receptor 7_Cl_IAA->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for degradation ARF ARF Transcription Factor Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates/Represses Transcription Cellular_Response Cellular Response (e.g., Elongation) Auxin_Genes->Cellular_Response Leads to

Sources

A Comparative Guide to the Mode of Action of 7-Chloroindole-3-Acetic Acid: A Peer-Reviewed Validation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of action of auxin analogs is paramount for advancements in agriculture and pharmacology. This guide provides an in-depth, peer-reviewed validation of the mode of action of 7-chloroindole-3-acetic acid (7-Cl-IAA), a potent, naturally occurring auxin. It is important to note that within the scientific literature, 7-Cl-IAA is commonly referred to as 4-chloroindole-3-acetic acid (4-Cl-IAA). For clarity and consistency with the user's query, we will use the term 7-Cl-IAA, while referencing literature that uses the 4-Cl-IAA nomenclature. This guide will objectively compare its performance with the canonical auxin, indole-3-acetic acid (IAA), supported by experimental data and detailed protocols.

Introduction to 7-Chloroindole-3-Acetic Acid: A Potent Natural Auxin

7-Chloroindole-3-acetic acid (7-Cl-IAA) is a halogenated auxin found naturally in various plant species, particularly in the seeds of legumes like pea (Pisum sativum)[1][2]. It is recognized for its high physiological activity, often exceeding that of IAA in various bioassays[1][3]. The presence of a chlorine atom on the indole ring significantly influences its biological activity, making it a subject of great interest for understanding auxin perception and signaling. This guide delves into the validated mode of action of 7-Cl-IAA, comparing it directly to IAA to elucidate the structural and functional differences that contribute to its enhanced potency.

Comparative Mode of Action: 7-Cl-IAA vs. IAA

The action of auxins is primarily mediated by a well-defined signaling pathway involving the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which act as auxin co-receptors.

The canonical model of auxin action involves the binding of auxin to the TIR1/AFB receptor, which then promotes the interaction between TIR1/AFB and Aux/IAA transcriptional repressors. This leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome, thereby de-repressing Auxin Response Factors (ARFs) and activating auxin-responsive genes.

While direct, quantitative binding affinity data (Kd values) for 7-Cl-IAA to the TIR1 receptor are not extensively reported in comparative studies, a significant body of evidence points to a more potent interaction compared to IAA. The chlorine atom at the 4-position of the indole ring is thought to modify the hydrophobic interactions within the auxin-binding pocket of TIR1[1]. This altered interaction likely enhances the stability of the TIR1-Aux/IAA co-receptor complex. Studies using yeast two-hybrid systems have shown that various auxins, including 4-Cl-IAA, promote the interaction between TIR1 and Aux/IAA proteins[4]. The enhanced physiological and transcriptional responses observed with 7-Cl-IAA at lower concentrations suggest a higher affinity or a more efficient promotion of the TIR1-Aux/IAA interaction.

The increased potency of 7-Cl-IAA is further demonstrated by its effect on downstream signaling events. The synthetic auxin-responsive promoter, DR5, which contains multiple auxin response elements (AuxREs), is a widely used tool to visualize and quantify auxin response. In developing pea pericarps, 7-Cl-IAA elicits a stronger DR5::GUS (β-glucuronidase) reporter gene response than IAA at the same concentration[1][2]. This indicates that 7-Cl-IAA is more effective at promoting the degradation of Aux/IAA repressors and subsequently activating ARF-mediated transcription.

dot

Comparative Auxin Signaling Pathway cluster_0 Low Auxin cluster_1 High Auxin (IAA) cluster_2 High Auxin (7-Cl-IAA) Aux/IAA Aux/IAA ARF ARF Aux/IAA->ARF Repression Auxin Response Genes Auxin Response Genes ARF->Auxin Response Genes IAA IAA TIR1/AFB TIR1/AFB IAA->TIR1/AFB Binds Aux/IAA_IAA Aux/IAA TIR1/AFB->Aux/IAA_IAA Recruits Proteasome_IAA 26S Proteasome Aux/IAA_IAA->Proteasome_IAA Ubiquitination & Degradation ARF_IAA ARF Auxin Response Genes_IAA Auxin Response Genes ARF_IAA->Auxin Response Genes_IAA Activation 7-Cl-IAA 7-Cl-IAA TIR1/AFB_Cl TIR1/AFB 7-Cl-IAA->TIR1/AFB_Cl Stronger Binding Aux/IAA_Cl Aux/IAA TIR1/AFB_Cl->Aux/IAA_Cl Efficient Recruitment Proteasome_Cl 26S Proteasome Aux/IAA_Cl->Proteasome_Cl Enhanced Ubiquitination & Degradation ARF_Cl ARF Auxin Response Genes_Cl Auxin Response Genes ARF_Cl->Auxin Response Genes_Cl Stronger Activation

Caption: Comparative signaling pathways of IAA and 7-Cl-IAA.

The enhanced molecular activity of 7-Cl-IAA translates to more pronounced physiological effects compared to IAA. In root elongation assays with Arabidopsis thaliana, 7-Cl-IAA causes greater root inhibition than IAA at the same concentration[1]. This heightened sensitivity is dependent on the TIR1 receptor, as tir1 mutants show a reduced differential response[1]. In maize coleoptile segments, 4-Cl-IAA is significantly more active in stimulating elongation than IAA[5].

Physiological Response7-Chloroindole-3-acetic acid (7-Cl-IAA)Indole-3-acetic acid (IAA)Plant SystemReference
Root Elongation Inhibition Greater inhibition at equivalent concentrationsStandard inhibitory effectArabidopsis thaliana[1]
Coleoptile Elongation More potent stimulation of elongationStandard stimulatory effectMaize (Zea mays)[5]
Pea Pericarp Growth Strong stimulation, mimics seed presenceWeak to no stimulationPea (Pisum sativum)[1][2]

Experimental Validation Protocols

The following protocols are foundational for the comparative analysis of auxin analogs like 7-Cl-IAA and IAA.

This assay quantitatively measures the binding affinity between the TIR1 receptor, an Aux/IAA protein (or its degron motif), and an auxin.

  • Immobilization:

    • Covalently immobilize a biotinylated peptide corresponding to the degron motif of an Aux/IAA protein (e.g., IAA7) onto a streptavidin-coated sensor chip.

    • Use a reference channel with a mutated, non-binding peptide to subtract non-specific binding.

  • Analyte Preparation:

    • Prepare a series of concentrations of purified TIR1 protein in a suitable running buffer.

    • For each TIR1 concentration, prepare two sets: one with a constant, saturating concentration of IAA and another with the same concentration of 7-Cl-IAA. Include a control set with no auxin.

  • Binding Measurement:

    • Inject the prepared TIR1/auxin solutions over the sensor and reference channels.

    • Measure the change in response units (RU) over time to obtain association and dissociation curves.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

    • Compare the Kd values for IAA and 7-Cl-IAA to determine the relative binding affinities.

This cell-based assay measures the transcriptional output of the auxin signaling pathway.

  • Plant Material:

    • Use stable transgenic Arabidopsis thaliana lines carrying the DR5::GUS or DR5::LUC (luciferase) reporter construct.

  • Treatment:

    • Grow seedlings in liquid culture or on agar plates.

    • Prepare a dose-response series for both IAA and 7-Cl-IAA (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Apply the different auxin concentrations to the seedlings and incubate for a defined period (e.g., 6-24 hours).

  • Quantification (GUS):

    • Harvest tissues and perform histochemical staining with X-Gluc for qualitative analysis of expression patterns.

    • For quantitative analysis, use a fluorometric assay with 4-methylumbelliferyl-β-D-glucuronide (MUG) as a substrate. Measure fluorescence to determine GUS activity.

  • Quantification (LUC):

    • Add luciferin substrate to the seedlings.

    • Measure luminescence using a luminometer or imaging system.

  • Data Analysis:

    • Normalize reporter activity to a constitutive control or total protein content.

    • Plot the normalized reporter activity against the auxin concentration to generate dose-response curves.

    • Calculate the EC50 (half-maximal effective concentration) for both IAA and 7-Cl-IAA to compare their potencies.

A classic physiological assay to determine the in vivo potency of auxins.

  • Plate Preparation:

    • Prepare standard growth medium (e.g., 0.5x MS agar) in square petri plates.

    • Supplement the media with a range of concentrations of IAA and 7-Cl-IAA. Include a solvent control.

  • Seedling Growth:

    • Sterilize and stratify Arabidopsis thaliana (Col-0) seeds.

    • Sow the seeds on the prepared plates.

    • Place the plates vertically in a growth chamber with controlled light and temperature.

  • Measurement:

    • After a set number of days (e.g., 5-7), scan the plates.

    • Use image analysis software (e.g., ImageJ) to measure the primary root length of each seedling.

  • Data Analysis:

    • Calculate the average root length for each treatment.

    • Normalize the data to the average root length of the control group.

    • Plot the relative root length against auxin concentration to create dose-response curves for root growth inhibition.

dot

Experimental_Workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation cluster_physiological Physiological Validation SPR_Assay Surface Plasmon Resonance (SPR) Assay Binding_Affinity Determine Kd (Binding Affinity) SPR_Assay->Binding_Affinity Conclusion Conclusion: Validated Mode of Action Binding_Affinity->Conclusion DR5_Assay DR5 Reporter Gene Assay Dose_Response Generate Dose-Response Curve (EC50) DR5_Assay->Dose_Response Dose_Response->Conclusion Root_Assay Root Elongation Inhibition Assay Physiological_Effect Quantify In Vivo Potency Root_Assay->Physiological_Effect Physiological_Effect->Conclusion Hypothesis Hypothesis: 7-Cl-IAA has a higher potency than IAA Hypothesis->SPR_Assay Hypothesis->DR5_Assay Hypothesis->Root_Assay

Caption: A generalized workflow for the validation of auxin analog activity.

Conclusion

The peer-reviewed evidence strongly supports the classification of 7-chloroindole-3-acetic acid as a highly potent natural auxin. Its mode of action follows the canonical TIR1/AFB signaling pathway, but with significantly greater efficacy than indole-3-acetic acid. This enhanced activity is attributed to the presence of the chlorine atom on the indole ring, which appears to promote a more stable and efficient interaction within the TIR1/AFB co-receptor complex. The resulting amplified downstream signaling leads to more pronounced physiological responses, as validated by reporter gene assays and whole-plant bioassays. For researchers in drug development and agricultural science, the distinct potency of 7-Cl-IAA offers a valuable tool for probing the intricacies of auxin signaling and for the development of novel growth regulators.

References

  • Ng, J. L., et al. (2019). TIR1 auxin receptors are implicated in the differential response to 4-Cl-IAA and IAA in developing pea fruit. Journal of Experimental Botany, 70(8), 2347–2360. [Link]

  • Yu, H., et al. (2015). Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity. Plant Physiology, 168(4), 1677–1687. [Link]

  • Simon, S., et al. (2019). TIR1 auxin receptors are implicated in the differential response to 4-Cl-IAA and IAA in developing pea fruit. Journal of Experimental Botany, 70(8), 2347–2360. [Link]

  • Liao, C. Y., et al. (2015). Reporters for sensitive and quantitative measurement of auxin response. Nature Methods, 12(3), 207–210. [Link]

  • Liao, C. Y., et al. (2015). Reporters for sensitive and quantitative measurement of auxin response. Nature Methods, 12(3), 207–210. [Link]

  • Paponov, I. A., et al. (2013). Quantitative analysis of IAA in DR5::GUS transgenic arabidopsis plants. Russian Journal of Plant Physiology, 60(3), 433–439. [Link]

  • Chen, J. G., et al. (2013). DR5 as a reporter system to study auxin response in Populus. Plant Cell Reports, 32(4), 453–463. [Link]

  • Reinecke, D. M., et al. (2025). Auxin Gradients Determine Reproductive Development in Pea (Pisum sativum). Physiologia Plantarum. [Link]

  • Ng, J. L., et al. (2019). TIR1 auxin receptors are implicated in the differential response to 4-Cl-IAA and IAA in developing pea fruit. ResearchGate. [Link]

  • Christian, M., et al. (2008). Identification of auxins by a chemical genomics approach. Biochimica et Biophysica Acta (BBA) - General Subjects, 1780(2), 241-249. [Link]

  • Naphthali, R. M., et al. (2018). The Tetrazole Analogue of the Auxin Indole-3-acetic Acid Binds Preferentially to TIR1 and Not AFB5. ACS Chemical Biology, 13(10), 2858-2866. [Link]

  • Karcz, W., & Burdach, Z. (2002). A comparison of the effects of IAA and 4-Cl-IAA on growth, proton secretion and membrane potential in maize coleoptile segments. Journal of Experimental Botany, 53(371), 1089–1098. [Link]

  • Naphthali, R. M., et al. (2018). The Tetrazole Analogue of the Auxin Indole-3-acetic Acid Binds Preferentially to TIR1 and Not AFB5. ACS Chemical Biology, 13(10), 2858-2866. [Link]

  • Calderon-Villalobos, L. I., et al. (2012). Auxin Perception—Structural Insights. Cold Spring Harbor Perspectives in Biology, 4(9), a005546. [Link]

  • Tivendale, N. D., et al. (2012). Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid. Plant Physiology, 159(3), 1055–1063. [Link]

  • Evans, M. L. (1972). The dosage-response curve for auxin-induced cell elongation: A reevaluation. Planta, 104(1), 1–9. [Link]

  • Weijers, D., et al. (2018). Auxin Response by the Numbers. Trends in Plant Science, 23(8), 664-667. [Link]

  • Mougabure-Gastambide, G., et al. (2016). The analysis of dose-response curve from bioassays with quantal response: Deterministic or statistical approaches? Journal of Pharmacological and Toxicological Methods, 80, 43-50. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-(7-chloro-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity: 2-(7-chloro-1H-indol-3-yl)acetic acid (7-Cl-IAA) Chemical Class: Halogenated Indole Auxin Primary Hazard Classification: Irritant / Bioactive Agent Core Directive: Treat as a Potent Organic Acid . While standard Indole-3-acetic acid (IAA) is often handled with basic precautions, the addition of the chlorine atom at the 7-position increases lipophilicity and metabolic stability. This enhances skin permeation potential and biological persistence compared to the parent compound.

Immediate Action Required:

  • Engineering Control: All weighing of dry powder must occur inside a certified chemical fume hood.

  • Skin Protection: Double-gloving is mandatory when handling solutions in DMSO or Methanol.

  • Waste Stream: Segregate as Halogenated Organic Waste .

Risk Assessment & Hazard Profile

Before selecting PPE, we must understand the "Why." The safety profile of 7-Cl-IAA is dictated by its functional groups and physical state.

Hazard CategoryGHS CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1]Direct contact with powder or high-conc. solution causes dermatitis.
Eye Irritation H319 Causes serious eye irritation.[1][2]Fine dust particles are highly irritating to mucous membranes.
Respiratory H335 May cause respiratory irritation.[3]Inhalation of dust during weighing is the highest risk vector.
Bioactivity N/AAuxin Analog.High potency plant hormone; potential for unexpected biological activity in mammalian systems if absorbed systematically.

PPE Matrix: The "Defense-in-Depth" Strategy

This matrix is designed to balance protection with dexterity. "Standard" PPE applies to sealed containers; "Active Handling" applies to open manipulation.

A. Hand Protection (Critical Control Point)

The choice of glove material depends on the solvent used, not just the solid compound. 7-Cl-IAA is frequently dissolved in DMSO or Ethanol, which are permeation enhancers.

TaskSolvent VehicleRecommended Glove SystemRationale
Weighing Solid None (Dry)Single Nitrile (4-5 mil)Nitrile provides excellent protection against dry organic solids. High dexterity needed for spatula manipulation.
Stock Prep DMSO Double Glove: Inner: NitrileOuter: NitrileDMSO permeates nitrile in <10 mins. Double gloving provides a "sacrificial layer" to strip immediately upon splash.
Stock Prep Ethanol/Methanol Single Nitrile Nitrile has good resistance to alcohols.
Spill Cleanup AnySilver Shield / Laminate If cleaning a large liquid spill, nitrile offers insufficient breakthrough time. Use laminate liners.
B. Eye & Body Protection[2][3][5]
  • Eyes: Chemical Splash Goggles (Indirect Vent) are superior to safety glasses during the weighing phase. Indole powders are often electrostatic and can "fly" unexpectedly.

  • Body:

    • Standard: Cotton/Polyester Lab Coat (Buttoned to neck).

    • High Dust: If handling >5g quantities, wear a Tyvek sleeve cover or disposable apron to prevent dust accumulation on fabric cuffs.

C. Respiratory Protection[2][3][5][6][7]
  • Primary: Chemical Fume Hood (Face velocity: 0.5 m/s or 100 fpm).

  • Secondary (Outside Hood): If weighing must occur on an open bench (strongly discouraged), a P100 Particulate Respirator (e.g., 3M 8210) is the minimum requirement.

Operational Protocol: Step-by-Step

Phase 1: Preparation & Weighing
  • Causality: Indole derivatives are light-sensitive and prone to oxidation. Minimizing exposure time protects both the user and the compound's integrity.

  • Static Control: Place an ionizing bar or anti-static gun near the balance. 7-Cl-IAA powder is prone to static charge, causing "fly-away" dust that contaminates the user's gloves.

  • The "Clean-Dirty" Hand Rule:

    • Left Hand (Dirty): Holds the chemical jar.

    • Right Hand (Clean): Holds the spatula and operates the balance door.

  • Transfer: Weigh directly into the final vessel (e.g., amber vial). Do not use weighing boats if possible, to reduce transfer losses and dust generation.

Phase 2: Solubilization (The High-Risk Moment)
  • Risk: Adding solvent creates a solution that can penetrate skin faster than the solid.

  • Solvent Choice: If using DMSO, acknowledge that it carries solutes through the stratum corneum.

  • Technique: Add solvent slowly down the side of the vial to prevent aerosolization of the powder.

  • Cap Immediately: Vortex only when the cap is tightly sealed.

Phase 3: Decontamination & Disposal
  • Wipe Down: Clean the balance area with 70% Ethanol and a paper towel.

  • Waste Segregation:

    • Solid Waste: Hazardous Solid Waste.

    • Liquid Waste: Halogenated Organic Waste .

    • Why? The chlorine atom on the indole ring requires specific incineration temperatures to prevent the formation of dioxins/furans during disposal. Do not mix with non-halogenated solvents if your facility separates them.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for PPE based on the state of the chemical.

PPE_Workflow Start Start: Handling 7-Cl-IAA State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Liquid Solution State_Check->Liquid Weighing Weighing Protocol (Fume Hood Required) Solid->Weighing Solvent_Check Identify Solvent Liquid->Solvent_Check PPE_Solid PPE: Nitrile Gloves (Single) + Splash Goggles + Lab Coat Weighing->PPE_Solid DMSO Solvent: DMSO Solvent_Check->DMSO Alcohol Solvent: EtOH/MeOH Solvent_Check->Alcohol PPE_DMSO PPE: Double Nitrile Gloves (Change every 15 mins) + Goggles DMSO->PPE_DMSO PPE_Alc PPE: Nitrile Gloves (Single) + Safety Glasses Alcohol->PPE_Alc Disposal Disposal: Halogenated Waste Stream PPE_Solid->Disposal PPE_DMSO->Disposal PPE_Alc->Disposal

Caption: Operational decision tree for selecting PPE based on solvent vehicle and physical state.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Ansell Healthcare. (2022). Chemical Permeation & Degradation Resistance Guide (8th Edition). (Provides permeation data for Nitrile vs. DMSO).

  • PubChem. (2023). Indole-3-acetic acid Compound Summary (Analogous Hazard Data). National Center for Biotechnology Information.

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.

Sources

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Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(7-chloro-1H-indol-3-yl)acetic acid
Reactant of Route 2
2-(7-chloro-1H-indol-3-yl)acetic acid

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